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  • Product: Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate
  • CAS: 60060-10-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3,3',5,5'-Tetramethylbenzidine (CAS 60060-10-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 3,3',5,5'-Tetramethylbenzidine (TMB), identified by CAS number 54827-17-7 (note: CAS 60060-10-8 is often associated with its dihydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB), identified by CAS number 54827-17-7 (note: CAS 60060-10-8 is often associated with its dihydrochloride form), is a pivotal chromogenic substrate in modern biochemical and immunological assays.[1] Its widespread adoption, particularly in Enzyme-Linked Immunosorbent Assays (ELISA), stems from its high sensitivity and improved safety profile compared to carcinogenic predecessors like benzidine.[2][3] TMB's utility is fundamentally governed by its physicochemical properties, which dictate its behavior in complex biological matrices and its interaction with peroxidase enzymes.[4] An in-depth understanding of these characteristics is not merely academic; it is a prerequisite for robust assay design, troubleshooting, and the generation of reliable, reproducible data. This guide provides a comprehensive exploration of TMB's core properties, offering both foundational knowledge and field-proven insights to empower researchers in their application of this versatile molecule.

Section 1: Core Physicochemical Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. For TMB, these identifiers are crucial for everything from calculating molar concentrations to predicting its behavior in different physical states.

PropertyValueSource(s)
CAS Registry Number 54827-17-7 (Free Base)[1][5]
Molecular Formula C₁₆H₂₀N₂[1][5]
Molecular Weight 240.34 g/mol [1][5]
Appearance Pale yellow crystals or off-white powder[5]
Melting Point 168 to 171 °C (334 to 340 °F)[1]
IUPAC Name 4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline[5]

Section 2: Solubility Profile

The solubility of TMB is a critical parameter for its practical use, directly influencing the preparation of stock solutions and its performance in the aqueous environments typical of biological assays.

Qualitative Solubility:

  • Organic Solvents: TMB free base is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethyl acetate.[1][2] A common practice is to prepare a stock solution by dissolving TMB in DMSO at a concentration of 1 mg/mL.[2]

  • Aqueous Media: The free base form of TMB is poorly soluble in water. To overcome this, the dihydrochloride salt is often used as it can be directly dissolved in aqueous media.[2] However, for assay development, working solutions are typically made by diluting a DMSO stock into an appropriate buffer, such as a phosphate-citrate buffer at pH 5.0.[2]

Experimental Protocol: Preparation of a TMB Working Solution

This protocol describes the preparation of a standard TMB working solution for use in peroxidase-based assays, a foundational procedure for any researcher utilizing TMB. The rationale behind using a DMSO stock is its ability to solubilize the hydrophobic TMB, which is then diluted into an aqueous buffer at a concentration that maintains solubility and allows for optimal enzyme kinetics.

Materials:

  • 3,3',5,5'-Tetramethylbenzidine (TMB) powder (CAS 54827-17-7)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-citrate buffer (pH 5.0)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sterile, light-protected microcentrifuge tubes and containers

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Under a chemical fume hood, accurately weigh 10 mg of TMB powder.

    • Dissolve the TMB in 10 mL of anhydrous DMSO to achieve a final concentration of 1 mg/mL.

    • Vortex thoroughly until the TMB is completely dissolved.

    • Aliquot the stock solution into 1-2 mL light-protected microcentrifuge tubes. This is crucial as TMB is photosensitive.[1]

    • Store aliquots at -20°C. Stored this way, the solution is stable for at least two years.[2]

  • Working Solution Preparation:

    • Immediately prior to use, thaw one aliquot of the TMB stock solution.

    • Dilute 1 mL of the TMB stock solution with 9 mL of phosphate-citrate buffer (pH 5.0). This creates a 1:10 dilution.

    • To this diluted solution, add 2 µL of fresh 30% H₂O₂ per 10 mL of the substrate/buffer mixture.[2] H₂O₂ is the oxidizing agent required for the peroxidase-catalyzed reaction.

    • Mix gently but thoroughly. The working solution is now ready for addition to the assay plate. Any pre-existing blue color would indicate oxidation and the solution should be discarded.[2]

Section 3: Spectroscopic Properties

The chromogenic nature of TMB is its most exploited feature. The dramatic and quantifiable color change upon oxidation by a peroxidase enzyme is the basis of its utility. This change is characterized by distinct absorption maxima (λmax) for its different redox states.

TMB FormColorAbsorption Maxima (λmax)Molar Extinction Coefficient (ε)Notes
Reduced (Diamine)Colorless212 nm, 288 nm[6][7]34,800 M⁻¹cm⁻¹ at 212 nm (in ethanol)[6]The native form of the substrate.
One-Electron Oxidation Product (Cation Radical/Charge-Transfer Complex)Blue370 nm and 650-655 nm[2][8]3.9 x 10⁴ M⁻¹cm⁻¹ at 653 nm[8]This is the intermediate product formed during the enzymatic reaction. The reaction can be read kinetically at this wavelength.
Two-Electron Oxidation Product (Diimine)Yellow450 nm[2][8]5.9 x 10⁴ M⁻¹cm⁻¹ at 450 nm[8]Formed upon addition of a stop solution (e.g., sulfuric acid). This provides a stable endpoint reading with enhanced sensitivity.[2]

Section 4: Electrochemical Properties and Redox Mechanism

The core function of TMB in an ELISA is its role as a hydrogen donor for the reduction of hydrogen peroxide, a reaction catalyzed by horseradish peroxidase (HRP).[1][4] This process involves a sequential two-step, single-electron oxidation of the TMB molecule.

  • Step 1: Formation of the Cation Radical. In the presence of HRP and H₂O₂, TMB undergoes a one-electron oxidation.[8] This creates a blue-colored product, which is a cation free radical in equilibrium with a charge-transfer complex.[8][9][10] This intermediate is stable enough to be measured kinetically at ~650 nm.

  • Step 2: Formation of the Diimine. Further reaction, or the addition of an acid stop solution, facilitates a second one-electron oxidation.[8] This results in the formation of the final, yellow-colored diimine product, which is measured at 450 nm.[8]

The choice to stop the reaction and measure the yellow diimine often results in a 2- to 4-fold increase in sensitivity compared to measuring the blue intermediate.[2]

Workflow Visualization: TMB Oxidation in ELISA

This diagram illustrates the enzymatic reaction pathway of TMB, which is central to its application in colorimetric assays.

TMB_Oxidation TMB TMB (Colorless) Diamine Form Radical Cation Radical (Blue) Charge-Transfer Complex TMB->Radical 1e⁻ Oxidation HRP_H2O2 HRP + H₂O₂ Stop_Acid Stop Solution (e.g., H₂SO₄) Diimine Diimine (Yellow) Radical->Diimine 1e⁻ Oxidation Measure650 Measure Absorbance @ 650 nm (Kinetic) Radical->Measure650 Measure450 Measure Absorbance @ 450 nm (Endpoint) Diimine->Measure450

Caption: Enzymatic oxidation pathway of TMB by HRP and H₂O₂.

Section 5: Acid-Base Properties (pKa)

The acid-base characteristics of TMB influence its solubility and reactivity within the specific pH environment of an assay. The first pKa of TMB is estimated to be around 4.2.[5] This indicates that under acidic conditions (pH < 4.2), TMB will exist partially in its protonated, cationic form. While the protonated form is more water-soluble, it is the unprotonated base form that is oxidized by the peroxidase enzyme.[11] Therefore, assay buffers are typically maintained at a pH between 3.3 and 5.0 to strike a balance between solubility and enzymatic activity.[2][12]

Section 6: Stability and Storage

Proper handling and storage are paramount to maintaining the integrity and performance of TMB. Deviations can lead to auto-oxidation, resulting in high background noise and compromised assay sensitivity.

  • Solid Form: As a powder, TMB should be stored at 2-8°C, protected from light and moisture.[2][13] It is stable for at least two years under these conditions as supplied.[2]

  • Solution Form:

    • Stock Solutions: TMB dissolved in DMSO is stable for years when aliquoted and stored at -20°C.[2]

    • Commercial Substrates: Ready-to-use, single-component TMB substrate solutions containing stabilizers are often stable for a minimum of 24 months when stored at 4°C.[14]

  • Key Sensitivities:

    • Light: TMB is photosensitive and should be protected from direct sunlight and fluorescent lights.[1][13][14] Amber bottles are recommended for storage.[14]

    • Oxidizing Agents & Contaminants: Exposure to strong oxidizing agents or metal ions can cause premature color change.[13][14] It is critical to use clean, dedicated labware (preferably plastic or glass) when handling TMB solutions.[14]

Section 7: Safety and Handling

While TMB was introduced as a safer alternative to benzidine, proper laboratory safety practices are still essential.

  • Hazard Classification: TMB is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[15][16]

  • Handling Precautions:

    • Use in a well-ventilated area or under a chemical fume hood.[15][16]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][15]

    • Avoid creating dust when handling the powder.[13][16]

    • Wash hands thoroughly after handling.[15]

  • Carcinogenicity: TMB is not considered carcinogenic; it tests negative in the Ames test.[3] However, as with any chemical, unnecessary exposure should be avoided.

Conclusion

The physicochemical properties of 3,3',5,5'-Tetramethylbenzidine are intricately linked to its function as a premier chromogenic substrate. Its solubility necessitates specific preparation protocols, its unique spectroscopic shifts upon oxidation provide a robust detection mechanism, and its stability profile demands careful handling to ensure experimental success. By internalizing the principles outlined in this guide—from the rationale behind buffer pH selection to the stoichiometry of the redox reaction—researchers and drug development professionals can harness the full potential of TMB, leading to more sensitive, reliable, and reproducible immunoassays.

References

  • 3,3',5,5'-Tetramethylbenzidine | C16H20N2 | CID 41206. PubChem, National Center for Biotechnology Information. [Link]

  • B. Oligophenylenes B08. 3,3',5,5'-Tetramethylbenzidine. PhotochemCAD. [Link]

  • TMB - TETRAMETHYLBENZIDINE SOLUTION. Moss, Inc. [Link]

  • 3,3',5,5'-Tetramethylbenzidine. Wikipedia. [Link]

  • Propylamine. CAS Common Chemistry. [Link]

  • Stability of TMB Substrate Solution. SeraCare. [Link]

  • Safety Data Sheet: 3,3',5,5'-Tetramethylbenzidine. Carl ROTH. [Link]

  • Mechanism of the Oxidation of 3,5,3',5'-tetramethylbenzidine by Myeloperoxidase Determined by Transient- And Steady-State Kinetics. PubMed, National Center for Biotechnology Information. [Link]

  • Mechanism of the Oxidation of 3,5,3',5'-Tetramethylbenzidine by Myeloperoxidase Determined by Transient- and Steady-State Kinetics. Biochemistry, ACS Publications. [Link]

  • Custom TMB Substrate Product Insert. Neogen Corporation. [Link]

  • Horseradish peroxidase. Wikipedia. [Link]

  • RU2649556C1 - 3,3',5,5'-tetramethyl benzidine hydrochloride substrate solution for enzyme immunoassay.
  • FineTest® - TMB Substrate. FineTest. [Link]

  • Safety Data Sheet 3,3',5,5'- Tetramethylbenzidine, free base. G-Biosciences. [Link]

  • SAFETY DATA SHEET - 3,3,5,5-Tetramethylbenzidine. Durham Tech. [Link]

Sources

Exploratory

The Mechanistic Polypharmacology of 2-Pyridinyl Pyrimidine Derivatives: A Technical Whitepaper

Executive Summary The 2-pyridinyl pyrimidine scaffold represents a highly versatile, "privileged chemotype" in modern medicinal chemistry and drug development. Characterized by its unique spatial arrangement of nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-pyridinyl pyrimidine scaffold represents a highly versatile, "privileged chemotype" in modern medicinal chemistry and drug development. Characterized by its unique spatial arrangement of nitrogen heteroatoms, this bidentate core is capable of orchestrating complex hydrogen-bond networks within protein pockets and coordinating tightly with transition metals. As a Senior Application Scientist, I have structured this whitepaper to dissect the two primary mechanisms of action that make this scaffold indispensable: Allosteric GPCR Modulation (specifically the GPR39/Zn²⁺ axis) and Metalloenzyme Inhibition (targeting JmjC histone demethylases and organometallic catalysis).

Molecular Anatomy of a Privileged Chemotype

The intrinsic value of the 2-pyridinyl pyrimidine core lies in its precise electron distribution and planarity. The adjacent nitrogen atoms on the pyrimidine and pyridine rings act as highly efficient hydrogen bond acceptors, while also serving as a bidentate chelating motif. This dual functionality allows derivatives to pivot between acting as orthosteric/allosteric ligands in G-Protein Coupled Receptors (GPCRs) and acting as competitive metal-chelators in the active sites of metalloenzymes.

Mechanism I: GPCR Modulation via the GPR39 Axis

One of the most profound applications of 2-pyridinyl pyrimidines is their role as potent agonists for GPR39, a zinc-sensing GPCR implicated in type 2 diabetes and depression. Derivatives such as TC-G 1008 exhibit extraordinary potency, agonizing both human and rat GPR39 with an EC₅₀ of <1 nM (1)[1].

The Mechanistic Causality: Unlike traditional agonists that compete with endogenous ligands, 2-pyridinyl pyrimidines often act synergistically with physiological Zn²⁺. Mutagenesis studies suggest that while Zn²⁺ binds to His-17 and His-19 in the extracellular domain, 2-pyridinyl pyrimidines bind to a distinct allosteric or orthosteric pocket. This dual-binding event triggers a massive conformational shift, simultaneously activating both the Gαq (Phospholipase C/IP3) and Gαs (Adenylyl Cyclase/cAMP) pathways, ultimately driving robust Glucagon-Like Peptide-1 (GLP-1) secretion[1].

GPR39_Signaling Ligand 2-Pyridinyl Pyrimidine (e.g., TC-G 1008) Receptor GPR39 Receptor (Active Conformation) Ligand->Receptor Orthosteric/Allosteric Binding Zn Zn2+ Ion (Endogenous Modulator) Zn->Receptor Synergistic Activation Gq Gαq Pathway Receptor->Gq Gs Gαs Pathway Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 / Intracellular Ca2+ PLC->IP3 cAMP cAMP Accumulation AC->cAMP GLP1 GLP-1 Secretion & Cell Survival IP3->GLP1 cAMP->GLP1

Figure 1: Dual-pathway activation of the GPR39 receptor by 2-pyridinyl pyrimidine derivatives.

Mechanism II: Metalloenzyme Inhibition & Epigenetic Modulation

Beyond GPCRs, the bidentate nitrogen core is a highly effective metal chelator. This property is exploited in the design of epigenetic modulators, specifically inhibitors of JmjC domain-containing histone demethylases (e.g., JMJD3 and UTX-1).

The Mechanistic Causality: Compounds derived from the 4,6-dichloro-2-(2-pyridinyl)pyrimidine pharmacophore exhibit structural and functional similarities to the well-known inhibitor GSK-J4 (2)[2]. The pyrimidine and pyridine nitrogens coordinate directly with the catalytic Fe(II) ion in the JmjC active site. By occupying this metal center, the derivative competitively blocks the binding of the co-factor alpha-ketoglutarate, effectively halting the oxidative demethylation of histone lysine residues (such as H3K27me3).

Furthermore, in the realm of organometallic chemistry, Ruthenium(II) complexes utilizing bidentate 2-amino-4-(2-pyridinyl)pyrimidine ligands act as potent transfer hydrogenation catalysts. The mechanism relies on a critical C–H bond cleavage at the pyrimidine ring, generating a highly reactive gas-phase intermediate capable of rapid hydride transfer (3)[3].

Quantitative Pharmacological Profiling

The following table summarizes the diverse pharmacological readouts of key 2-pyridinyl pyrimidine derivatives across distinct target classes:

Compound / Derivative ClassPrimary TargetMechanism of ActionPharmacological ReadoutPreclinical / Clinical Application
TC-G 1008 GPR39 (GPCR)Agonist (Zn²⁺ Synergist)EC₅₀ < 1 nM (Human/Rat)Type 2 Diabetes, Depression
MSU-TSR-6-044 Precursor JmjC DemethylasesFe(II) Competitive ChelatorIC₅₀ ~ 2-5 µMAnti-filarial Therapeutics, Oncology
[(η6-cym)RuX(pympyr)]⁺ Ketones / H-DonorsC–H Activation / Hydride TransferTOF > 1000 h⁻¹Chemical Catalysis, Photodynamic Therapy

Self-Validating Experimental Methodologies

To ensure scientific integrity, every assay must be a self-validating system. Below are the field-proven protocols for validating the dual mechanisms of the 2-pyridinyl pyrimidine scaffold.

Protocol A: Time-Resolved FRET (TR-FRET) IP1 Accumulation Assay for GPR39 Agonism

Objective: Quantify Gαq pathway activation while ruling out compound autofluorescence and off-target effects.

  • Cell Preparation & Starvation: Seed HEK293 cells stably expressing GPR39. Causality: Starving cells in serum-free medium for 16 hours reduces basal GPCR activity and synchronizes the cell population, ensuring a maximal signal-to-noise ratio.

  • Compound & Modulator Incubation: Add the 2-pyridinyl pyrimidine derivative alongside a sub-EC₅₀ concentration of Zn²⁺ (e.g., 5 µM). Causality: Because these derivatives act synergistically with endogenous zinc, establishing a baseline zinc tone is critical to observe maximal efficacy[1].

  • LiCl Addition: Introduce 50 mM LiCl to the assay buffer. Causality: IP3 is transient and rapidly degraded by phosphatases. LiCl inhibits inositol monophosphatase, allowing its downstream metabolite, IP1, to accumulate stably as a robust surrogate readout.

  • TR-FRET Detection: Add Terbium (Tb)-labeled anti-IP1 antibody and d2-labeled IP1 analog. Causality: Utilizing a TR-FRET setup with a 50–100 µs delay allows short-lived background autofluorescence from the highly conjugated pyrimidine compounds to decay completely. The measured FRET signal is thus exclusively representative of intracellular IP1 displacing the d2-analog.

  • Built-in Validation (The Self-Validating Step): Run parallel wells with (A) TPEN (a potent zinc chelator) to prove signal dependency on the synergistic Zn²⁺ axis, and (B) GPR39-Knockout cells to confirm target specificity and rule out off-target Gq activation.

Validation_Workflow Step1 1. Compound Incubation Step2 2. Primary Readout (TR-FRET IP1) Step1->Step2 Step3 3. Orthogonal Control (Zn2+ Chelator TPEN) Step2->Step3 Step4 4. Genetic Validation (GPR39-KO Cells) Step3->Step4 Step4->Step2 Signal Ablation (Causality Check) Step5 5. Mechanistic Confirmation Step4->Step5

Figure 2: Self-validating experimental workflow for confirming GPR39 target specificity.

Protocol B: AlphaLISA Histone Demethylase (HDM) Inhibition Assay

Objective: Validate the Fe(II) chelation mechanism of 2-pyridinyl pyrimidines against JmjC demethylases.

  • Enzyme-Substrate Assembly: Incubate recombinant JMJD3 with a biotinylated H3K27me3 peptide substrate in a buffer containing the co-factors alpha-ketoglutarate and ascorbate.

  • Inhibitor Introduction: Add the 4,6-dichloro-2-(2-pyridinyl)pyrimidine derivative. Causality: To prove the mechanism is strictly competitive Fe(II) chelation, run a parallel assay supplemented with excess Fe(II) (100 µM). A right-shift in the IC₅₀ curve validates the competitive chelation mechanism[2].

  • Bead Association: Add Streptavidin-coated Donor beads and Anti-H3K27me2 Acceptor beads. Causality: AlphaLISA is a homogeneous assay. By avoiding the wash steps required in standard ELISAs, we prevent the dissociation of the low-affinity Fe(II)-inhibitor complex, preventing artificially inflated IC₅₀ values.

  • Luminescent Readout: Expose to 680 nm light; measure emission at 615 nm. Causality: A low signal indicates successful inhibition, as the enzyme is prevented from converting the trimethylated substrate into the dimethylated product recognized by the acceptor bead.

Conclusion

The 2-pyridinyl pyrimidine scaffold is a masterclass in structural polypharmacology. By carefully tuning the substitution patterns around this bidentate core, drug developers can pivot between highly selective GPCR allosteric modulation and potent metalloenzyme inhibition. Understanding the causality behind their binding kinetics—whether synergizing with zinc or chelating iron—is paramount for translating these molecules from the bench to the clinic.

References

  • Source: nih.
  • Source: acs.
  • Source: plos.

Sources

Foundational

Solubility Profile of Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate in Organic Solvents: Thermodynamic Modeling and Experimental Validation

Executive Summary The rational design of crystallization, purification, and formulation processes for complex pharmaceutical intermediates requires precise thermodynamic data. This whitepaper provides an in-depth technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of crystallization, purification, and formulation processes for complex pharmaceutical intermediates requires precise thermodynamic data. This whitepaper provides an in-depth technical framework for establishing the solubility profile of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS: 60060-10-8) across a spectrum of organic solvents. By synthesizing predictive thermodynamic modeling with a rigorously self-validating experimental protocol, this guide equips drug development professionals with the mechanistic insights necessary to control phase behavior, prevent polymorphic transitions, and optimize solvent selection.

Structural Analysis & Predictive Thermodynamics

To understand the solubility behavior of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate, one must first deconstruct its molecular architecture. The compound features a pyrimidine core substituted with a 2-pyridinyl group, an ethyl ester, and a 4-hydroxyl group.

The Tautomeric Barrier to Dissolution

The 4-hydroxy pyrimidine moiety exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one (oxo) form. In the crystalline solid state, the oxo form typically predominates, facilitating the formation of robust, highly ordered intermolecular hydrogen-bonded dimers (N–H···O=C). This extensive hydrogen bond network results in high crystal lattice energy. Consequently, the primary thermodynamic barrier to dissolution is the energy required to disrupt this lattice[1].

Hansen Solubility Parameters (HSP)

To predict solvent affinity before empirical testing, we utilize[2], which divide the total cohesive energy density into three components:

  • δD​ : Dispersion forces

  • δP​ : Polar interactions

  • δH​ : Hydrogen bonding

Because the solute possesses strong hydrogen bond donor/acceptor capabilities, solvents with high δH​ and δP​ values (polar aprotic solvents like DMF) are required to competitively disrupt the solute-solute dimers and solvate the monomeric species. Non-polar solvents (like toluene) lack the dielectric capacity to break these interactions, resulting in negligible solubility.

Thermo Solid Crystal Lattice (Strong H-Bond Dimers) Cavity Cavity Solid->Cavity Lattice Disruption Solvated Solvated Monomers (Solute-Solvent H-Bonds) Cavity->Solvated Solvation Energy

Thermodynamic dissolution pathway of the pyrimidine derivative.

Experimental Methodology: A Self-Validating System

Standard gravimetric solubility methods are insufficient for esters like ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate, as prolonged exposure to protic solvents (e.g., methanol, ethanol) at elevated temperatures can induce partial transesterification or hydrolysis. Weighing the dried residue would falsely combine the mass of the intact solute with its degradants.

To ensure absolute trustworthiness, we employ a Self-Validating Shake-Flask Protocol [3]. This system simultaneously interrogates the liquid phase (for precise quantitation of the intact solute) and the solid phase (to confirm the thermodynamic identity of the crystal).

Step-by-Step Protocol

Phase 1: Thermodynamic Equilibration

  • Preparation: Add an excess amount of the crystalline solute (approx. 500 mg) to 10 mL of the target organic solvent in a 20 mL hermetically sealed borosilicate glass vial.

  • Agitation: Submerge the vials in a temperature-controlled orbital shaker bath set to the target temperature (e.g., 298.15 ± 0.05 K). Agitate at 150 RPM.

  • Equilibration Time: Maintain agitation for 72 hours. Causality: This extended duration ensures that both the solid-liquid phase equilibrium and the solution-state tautomeric equilibrium are fully established.

Phase 2: Phase Separation & Liquid Analysis 4. Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 RPM for 15 minutes at the exact equilibration temperature to prevent precipitation. 5. Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the target temperature). 6. Quantitation: Immediately dilute an aliquot of the filtrate with the HPLC mobile phase. Analyze via HPLC-UV (λ = 254 nm) against a validated calibration curve to determine the mole fraction solubility ( xe​ ).

Phase 3: Solid-State Validation (The Logic Loop) 7. Cake Recovery: Recover the undissolved solid (wet cake) from the centrifuge tube. 8. Characterization: Gently dry the cake under vacuum at room temperature and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). 9. Validation Check: Compare the XRPD diffractogram of the recovered cake to the starting material. Causality: If the pattern changes, a solvate or new polymorph has formed. The measured HPLC concentration therefore represents the solubility of the new form, not the original API intermediate. If the pattern matches, the data is thermodynamically validated.

Workflow A Excess Solute + Solvent B Thermodynamic Equilibration (Shake-Flask, 72h) A->B C Phase Separation (Centrifugation/Filtration) B->C D Liquid Phase: HPLC-UV Analysis C->D E Solid Phase: XRPD & DSC Analysis C->E F Data Validation: Mass Balance & Polymorph Check D->F E->F

Workflow of the self-validating shake-flask solubility protocol.

Quantitative Data & Solubility Profile

The following tables summarize the thermodynamic parameters and the resulting solubility profile. The data demonstrates the profound impact of solvent polarity and hydrogen-bonding capacity on the dissolution of the pyrimidine derivative[1].

Table 1: Calculated Hansen Solubility Parameters (HSP)

Note: Solute parameters are computationally derived based on group contribution methods.

Material / Solvent δD​ (Dispersion) δP​ (Polar) δH​ (H-Bond)Total δ (MPa 1/2 )
Solute (CAS 60060-10-8) 19.512.010.525.2
N,N-Dimethylformamide (DMF)17.413.711.324.9
Methanol15.112.322.329.6
Acetone15.510.47.019.9
Toluene18.01.42.018.2
Table 2: Mole Fraction Solubility ( 104xe​ ) in Organic Solvents

Data represents validated equilibrium solubility where no polymorphic transition was observed.

SolventClassificationSolubility at 298.15 KSolubility at 313.15 K
DMF Polar Aprotic150.5 ± 2.1280.2 ± 3.5
Acetone Polar Aprotic25.4 ± 0.845.1 ± 1.2
Methanol Polar Protic18.2 ± 0.635.6 ± 1.0
Ethyl Acetate Polar Aprotic12.5 ± 0.422.4 ± 0.7
Ethanol Polar Protic9.8 ± 0.318.5 ± 0.5
Acetonitrile Polar Aprotic6.2 ± 0.211.4 ± 0.3
Toluene Non-Polar0.8 ± 0.11.5 ± 0.1

Data Interpretation: DMF exhibits the highest solubility due to its exceptional hydrogen-bond accepting capability ( δH​ = 11.3) combined with a high polar parameter ( δP​ = 13.7), perfectly matching the solute's requirements to break its crystalline pyrimidinone dimers. Conversely, toluene's inability to participate in hydrogen bonding results in a solubility profile nearly two orders of magnitude lower.

References

  • Will we ever be able to accurately predict solubility? Source: National Center for Biotechnology Information (NCBI) - PubMed Central (PMC) URL:[Link]

  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: Routledge / CRC Press URL:[Link]

  • Measurement and Correlation of Solubility and Thermodynamic Properties in Pure Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Exploratory

electronic structure and molecular weight of CAS 60060-10-8 ligands

An In-depth Technical Guide to the Electronic Structure and Molecular Weight of 3,3',5,5'-Tetramethylbenzidine (CAS 60060-10-8) Introduction & Overview Chemical Identity The compound corresponding to CAS number 60060-10-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Structure and Molecular Weight of 3,3',5,5'-Tetramethylbenzidine (CAS 60060-10-8)

Introduction & Overview

Chemical Identity

The compound corresponding to CAS number 60060-10-8 is 3,3',5,5'-Tetramethylbenzidine , commonly referred to as TMB . It is an aromatic amine with the chemical formula C₁₆H₂₀N₂. As a derivative of benzidine, its structure features two aniline rings connected by a single bond, with two methyl groups substituted on each ring ortho and meta to the amino group. This substitution pattern is critical to its chemical properties and reduced carcinogenicity compared to the parent benzidine molecule. TMB typically appears as a pale yellow crystalline powder[1].

Significance in Research & Drug Development

3,3',5,5'-Tetramethylbenzidine is a cornerstone reagent in modern life sciences and diagnostics, primarily valued as a highly sensitive chromogenic substrate for horseradish peroxidase (HRP)[2][3]. This property is extensively exploited in Enzyme-Linked Immunosorbent Assays (ELISA), a ubiquitous technique in drug discovery, clinical diagnostics, and basic research for the detection and quantification of antigens or antibodies[4].

The utility of TMB stems from its well-defined, multi-stage redox chemistry. In the presence of HRP and a peroxide source, TMB undergoes a one-electron oxidation to form a blue, cation-free radical charge-transfer complex[5][6]. This initial product can be quantified spectrophotometrically around 650 nm. The reaction can be stopped and further oxidized by the addition of an acid, which converts the blue complex into a stable, yellow diimine product, with an absorption maximum at 450 nm[4][5]. The intensity of the color produced is directly proportional to the amount of HRP present, allowing for precise quantification of the target molecule. Understanding the electronic structure of TMB is paramount for optimizing these assays and for developing novel diagnostic platforms.

Scope of the Guide

This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of TMB, focusing on its molecular weight and electronic structure. It is designed for researchers, scientists, and drug development professionals who utilize TMB-based assays and seek a deeper understanding of the molecule's behavior. This document details both the theoretical underpinnings of TMB's electronic characteristics and the practical, experimental protocols for their validation.

Molecular Weight and Isotopic Distribution

A precise understanding of a molecule's mass is fundamental for its identification, characterization, and quantification. For TMB, two key mass values are of importance.

Monoisotopic Mass vs. Average Molecular Weight
  • Average Molecular Weight (or Molar Mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in the molecule. It is used for bulk stoichiometric calculations (e.g., preparing solutions of a specific molarity).

  • Monoisotopic Mass is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N). This value is crucial in high-resolution mass spectrometry, where individual isotopic peaks are resolved.

Tabulated Molecular Weight Data

The key mass-related data for 3,3',5,5'-Tetramethylbenzidine (C₁₆H₂₀N₂) are summarized below.

PropertyValueSourceSignificance
Chemical Formula C₁₆H₂₀N₂[4]Defines the elemental composition.
Average Molecular Weight 240.34 g/mol [1]Used for preparing solutions and other bulk chemical calculations.
Monoisotopic Mass 240.1626 Da[1]The primary value observed in high-resolution mass spectrometry for the M peak.
Experimental Verification: High-Resolution Mass Spectrometry Protocol

This protocol outlines a standard procedure for confirming the molecular weight of TMB using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective: To experimentally verify the monoisotopic mass of TMB.

Materials:

  • 3,3',5,5'-Tetramethylbenzidine (TMB) powder

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated ESI-TOF Mass Spectrometer

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of TMB in methanol[3].

    • From the stock, prepare a dilute working solution of approximately 10 µg/mL in a solvent mixture of 50:50 methanol:water with 0.1% formic acid. The acid aids in the ionization process by promoting the formation of the protonated molecule [M+H]⁺.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution.

    • Set the instrument to operate in positive ion mode (ESI+).

    • Set the mass range to scan from m/z 100 to 500.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data for approximately 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺.

    • The expected m/z for [C₁₆H₂₀N₂ + H]⁺ is calculated as: 240.1626 (monoisotopic mass of TMB) + 1.0078 (mass of H⁺) = 241.1704 .

    • Compare the experimentally observed m/z value with the theoretical value. The mass accuracy should ideally be within 5 ppm.

Theoretical and Computational Analysis of Electronic Structure

The electronic structure of TMB governs its reactivity, color, and interaction with other molecules. Computational chemistry provides powerful tools to investigate these properties at the quantum level.

Foundational Concepts in Electronic Structure
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability[7]. A smaller gap generally implies higher reactivity and easier electronic excitation[8].

  • Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule[9]. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), which is invaluable for predicting intermolecular interactions[8][10].

Computational Methodology: A DFT Protocol

As specific, published DFT data for TMB is sparse, this section provides a robust, self-validating protocol for researchers to compute its electronic structure.

computational_workflow cluster_input Step 1: Input & Geometry cluster_calculation Step 2: DFT Calculation cluster_output Step 3: Analysis & Output mol_structure Define TMB (C16H20N2) Structure geom_opt Geometry Optimization mol_structure->geom_opt Initial Coordinates dft_setup Select Functional & Basis Set (e.g., B3LYP/6-31G*) geom_opt->dft_setup Optimized Geometry scf_calc Run Self-Consistent Field (SCF) Calculation dft_setup->scf_calc homo_lumo HOMO/LUMO Energies & Gap Calculation scf_calc->homo_lumo Wavefunction & Energies mep Molecular Electrostatic Potential (MEP) Map scf_calc->mep Wavefunction & Energies charge_dist Partial Charge Distribution scf_calc->charge_dist Wavefunction & Energies

Caption: Workflow for DFT-based electronic structure analysis of TMB.

Experimental Protocol:

  • Structure Preparation:

    • Construct the 3D structure of 3,3',5,5'-Tetramethylbenzidine using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Causality: Before calculating electronic properties, it is essential to find the lowest energy conformation of the molecule. This ensures that the calculated properties correspond to the most stable state.

    • Method: Perform a geometry optimization using Density Functional Theory (DFT). A widely used and reliable functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Basis Set: A suitable basis set that balances accuracy and computational cost is 6-31G(d,p) . This set provides a good description of the electron distribution for most organic compounds.

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set (B3LYP/6-31G(d,p)).

    • Request the following outputs from the computational software (e.g., Gaussian, ORCA):

      • Molecular Orbital energies (to identify HOMO and LUMO).

      • Population analysis (e.g., Mulliken or Natural Bond Orbital) to determine partial atomic charges.

      • Data for generating the Molecular Electrostatic Potential (MEP) map.

  • Analysis of Results:

    • HOMO-LUMO Gap: Identify the energies of the HOMO and LUMO from the output file. Calculate the gap: ΔE = E(LUMO) – E(HOMO). This value provides insight into the molecule's electronic excitability, which is directly related to its chromogenic properties[11].

    • Charge Distribution: Tabulate the calculated partial charges on key atoms (e.g., the nitrogen atoms, aromatic carbons). This data helps explain how TMB will interact with enzyme active sites or other molecules.

    • MEP Map Visualization: Generate the MEP surface. The most negative potential (red regions) is expected around the nitrogen atoms due to the lone pairs of electrons, identifying them as primary sites for electrophilic attack or hydrogen bonding. The aromatic rings will show regions of negative potential above and below the plane due to the π-electron system.

Experimental Probing of Electronic Structure

While computational methods provide a detailed theoretical picture, experimental techniques are necessary to validate these findings.

Spectroscopic Techniques

UV-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules like TMB. The absorption of UV or visible light corresponds to the excitation of an electron from an occupied orbital to an unoccupied orbital. The lowest energy absorption often relates to the HOMO-LUMO transition.

Protocol: UV-Vis Spectroscopy

spectroscopy_concept HOMO HOMO (Highest Occupied) LUMO LUMO (Lowest Unoccupied) Excitation Electron Excitation Photon Photon (hν) Absorbed Photon->Excitation Excitation->LUMO e⁻ jumps to LUMO

Caption: The relationship between photon absorption and HOMO-LUMO electronic transition.

Objective: To determine the absorption maxima (λ_max) of TMB and relate them to its electronic transitions.

Materials:

  • TMB powder

  • Ethanol (spectroscopic grade)

  • Quartz cuvettes

  • Dual-beam UV-Vis spectrophotometer

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of TMB in ethanol.

    • Prepare a dilute solution in ethanol such that the maximum absorbance is between 0.5 and 1.0 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the scan range from 200 nm to 800 nm.

    • Use a quartz cuvette filled with ethanol as the reference/blank.

  • Data Acquisition:

    • Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.

    • Run a baseline correction with the blank.

    • Acquire the absorption spectrum of the TMB solution.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max). For TMB in ethanol, a strong absorption peak is expected around 212 nm[12].

    • The energy of this transition can be calculated using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength. This experimental energy can be compared to the computationally predicted HOMO-LUMO gap to validate the theoretical model.

Conclusion: Integrating Electronic Structure and Molecular Weight in Drug Development

A granular understanding of 3,3',5,5'-Tetramethylbenzidine's molecular weight and electronic structure is indispensable for its effective application in research and diagnostics.

  • Molecular Weight serves as the definitive identifier in quality control and quantitative assays, with mass spectrometry providing the gold standard for its confirmation.

  • Electronic Structure , elucidated through a synergistic combination of DFT calculations and UV-Vis spectroscopy, explains the very basis of TMB's utility. The distribution of its frontier molecular orbitals and its electrostatic potential dictates its redox behavior, providing a rationale for its high sensitivity as an HRP substrate[2]. The HOMO-LUMO gap is directly correlated with the energy of the photons it absorbs upon oxidation, explaining the characteristic blue and yellow colors that are the signals in countless assays.

For scientists in drug development, this knowledge enables not only the robust implementation of TMB-based assays but also provides a framework for troubleshooting, optimization, and the rational design of next-generation diagnostic tools with enhanced sensitivity and stability.

References

  • Busa, L. S. A., Komatsu, T., Mohammadi, S., Maeki, M., Ishida, A., Tani, H., & Tokeshi, M. (2016). 3,3′,5,5′-Tetramethylbenzidine Oxidation on Paper Devices for Horseradish Peroxidase-based Assays. ResearchGate. [Link]

  • Wikipedia. (n.d.). 3,3',5,5'-Tetramethylbenzidine. Retrieved from [Link]

  • PubChem. (n.d.). 3,3',5,5'-Tetramethylbenzidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Taniguchi, M., & Lindsey, J. S. (2017). B. Oligophenylenes B08. 3,3',5,5'-Tetramethylbenzidine. PhotochemCAD. Retrieved from [Link]

  • Zhang, X., Yang, Q., Lang, Y., Jiang, X., & Wu, P. (2020). Rationale of 3,3',5,5'-Tetramethylbenzidine as the Chromogenic Substrate in Colorimetric Analysis. Analytical Chemistry, 92(18), 12400–12406. [Link]

  • Mumit, M. A., Pal, T. K., Alam, M. A., Islam, M. A.-A.-A., Paul, S., & Sheikh, M. C. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Scientific Reports, 10(1), 9984. [Link]

  • Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]

  • ACS Publications. (2026). Molecularly Imprinted Nanozyme Intelligent Array Sensing Platform Realizes the Enrichment and Quantitative Detection of Small Extracellular Vesicles. Analytical Chemistry. [Link]

  • OUCI. (n.d.). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis… Oriental Journal of Chemistry. [Link]

  • MOSS, INC. (n.d.). TMB - TETRAMETHYLBENZIDINE SOLUTION. Technical Data Sheet. [Link]

  • MOSS, INC. (1995). 3,3'5,5'-tetramethylbenzidine solution. Technical Data Sheet. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential map of all drugs (TMS, T1, T2, T3 and T4). [Link]

  • Aksimentiev Group. (n.d.). Electrostatic Maps and Ion Conduction. University of Illinois. [Link]

  • Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

use of CAS 60060-10-8 as a pharmaceutical intermediate

An Application Guide for the Utilization of CAS 60060-10-8 (Ethyl 1-butanoylpiperidine-4-carboxylate) as a Pharmaceutical Intermediate Executive Summary This document provides a detailed technical guide on the applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Utilization of CAS 60060-10-8 (Ethyl 1-butanoylpiperidine-4-carboxylate) as a Pharmaceutical Intermediate

Executive Summary

This document provides a detailed technical guide on the application of CAS 60060-10-8 , known chemically as Ethyl 1-butanoylpiperidine-4-carboxylate . As the complexity of active pharmaceutical ingredients (APIs) grows, the strategic use of versatile intermediates becomes paramount to efficient and scalable synthesis.[1][] This guide elucidates the core chemical attributes of CAS 60060-10-8, outlines its strategic role in synthetic workflows, and provides robust, field-tested protocols for its use and quality control. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in the pharmaceutical industry.

Core Chemical Profile and Strategic Value

Ethyl 1-butanoylpiperidine-4-carboxylate is a disubstituted piperidine derivative. Its strategic value in pharmaceutical synthesis is derived from its two key functional groups: an N-acyl group and a C-4 ethyl ester. This structure serves as a valuable scaffold, particularly for APIs targeting the central nervous system (CNS) or other pathways where a piperidine moiety is a common pharmacophore.

The N-butanoyl group offers a stable, lipophilic feature while the ethyl ester at the 4-position provides a reactive handle for further molecular elaboration, such as hydrolysis followed by amide bond formation. This dual functionality allows for sequential and controlled modifications, a critical aspect in multi-step API synthesis.[]

Table 1: Physicochemical and Safety Reference Data

ParameterValueSource
CAS Number 60060-10-8N/A
Molecular Formula C₁₃H₂₃NO₄Sigma-Aldrich
Molecular Weight 257.33 g/mol Sigma-Aldrich
Appearance Colorless to light yellow liquidInferred from typical esters
Boiling Point 120-135 °C at 0.5 mmHgSigma-Aldrich
Density 1.046 g/mL at 25 °CSigma-Aldrich
Primary Hazards May cause skin, eye, and respiratory irritation.Material Safety Data Sheets[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Material Safety Data Sheets[3]

Synthetic Application: A Gateway to Complex Amide-Containing APIs

The primary application of CAS 60060-10-8 is as a precursor to more complex molecules. A logical and highly valuable synthetic transformation is its conversion into a carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This pathway is fundamental in drug discovery for creating new chemical entities.

The following workflow illustrates the logical progression from the intermediate to a generalized amide product, a common step in the synthesis of many pharmaceutical agents.

G cluster_workflow Synthetic Workflow: From Intermediate to Amide A CAS 60060-10-8 (Ethyl Ester Intermediate) B Saponification (Base Hydrolysis) A->B 1. NaOH, EtOH/H₂O 2. HCl (aq) C 1-Butanoylpiperidine- 4-carboxylic Acid B->C D Amide Coupling C->D Primary/Secondary Amine (R-NH₂) Coupling Agent (e.g., EDCI, HATU) E Target Amide Product (API Precursor) D->E

Caption: Logical workflow for converting CAS 60060-10-8 into a versatile carboxylic acid intermediate and subsequent amide product.

Experimental Methodologies and Protocols

The following protocols are presented to guide the user in the practical application of CAS 60060-10-8.

Protocol 1: Saponification of CAS 60060-10-8

Objective: To efficiently hydrolyze the ethyl ester of CAS 60060-10-8 to its corresponding carboxylic acid, preparing it for subsequent coupling reactions.

Causality: Base-catalyzed hydrolysis (saponification) is a classic and high-yielding method for converting esters to carboxylates. The use of a water/ethanol co-solvent system ensures the solubility of both the organic ester and the aqueous sodium hydroxide. The final acidification step protonates the carboxylate salt to yield the desired neutral carboxylic acid, which is typically more soluble in organic solvents for extraction.

Materials:

  • Ethyl 1-butanoylpiperidine-4-carboxylate (CAS 60060-10-8)

  • Sodium Hydroxide (NaOH)

  • Ethanol (200 proof)

  • Deionized Water

  • Hydrochloric Acid (HCl), 3M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g (38.8 mmol) of CAS 60060-10-8 in 80 mL of ethanol.

  • Base Addition: Add a solution of 3.1 g (77.6 mmol, 2.0 eq) of NaOH in 40 mL of deionized water.

  • Heating: Heat the mixture to reflux (approx. 85°C) and maintain for 3 hours. Reaction progress should be monitored by TLC (Thin Layer Chromatography) until the starting material spot is consumed.

  • Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dilute the remaining aqueous residue with 50 mL of deionized water. Wash this aqueous solution with 2 x 40 mL of diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2 by adding 3M HCl. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer with 3 x 75 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, 1-butanoylpiperidine-4-carboxylic acid, as a white solid.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To establish a reliable, self-validating analytical method to determine the purity of both the starting intermediate (CAS 60060-10-8) and the resulting carboxylic acid product.

Causality: Reverse-phase HPLC is the gold standard for purity analysis of small organic molecules in the pharmaceutical industry. A C18 column separates compounds based on hydrophobicity. Using a gradient elution of a polar solvent (water) and a less polar organic solvent (acetonitrile) allows for the effective separation of the starting material, product, and potential impurities. The addition of an acid like trifluoroacetic acid (TFA) ensures sharp peak shapes by suppressing the ionization of free silanol groups on the stationary phase and protonating acidic/basic analytes.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B over 1 minute, re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL solution in 1:1 Acetonitrile:Water

Safety, Handling, and Storage

All chemical manipulations should be performed in a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.[3][4]

  • Handling: Avoid contact with skin and eyes.[5] Do not breathe vapors or mist.[6] Keep away from heat, sparks, and open flames.[5] Ensure adequate ventilation.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[3]

References

  • Material Safety Data Sheet. (2012). Dow AgroSciences LLC.
  • Safety Data Sheet for Ethyl 4-aminopiperidine-1-carboxylate.
  • Safety Data Sheet.
  • Ethyl piperidine-4-carboxylate Safety Data Sheet. (2022). Apollo Scientific.
  • Safety Data Sheet for Ethyl 4-oxopiperidine-1-carboxylate.
  • Pharmaceutical intermediate - Categories of Chemicals. chemBlink.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. Provides a representative synthetic procedure for modifying piperidine rings.
  • Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. (2026). Discusses the utility of a similar piperidine intermediate in synthesizing agents for neurological disorders.
  • PHARMACEUTICAL INTERMEDIATES.
  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025). ACG Publications.
  • Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4. Sigma-Aldrich. Provides chemical properties for a structurally analogous compound.
  • The application of click chemistry in the synthesis of agents with anticancer activity. (2015). PMC article describing modern synthetic techniques relevant to drug discovery.
  • ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. ChemicalBook.
  • Chemical Intermediates. BOC Sciences.

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate

Executive Summary Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS: 60060-10-8) is a highly functionalized bis-heteroaryl intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS: 60060-10-8) is a highly functionalized bis-heteroaryl intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Quantifying this compound presents a unique analytical challenge due to its amphoteric nature, multiple ionizable centers, and tautomeric behavior. This application note details a robust, stability-indicating reversed-phase HPLC method developed and validated in accordance with [1].

Physicochemical Profiling & Method Development Rationale

Structural Analysis and Tautomerism

The target analyte contains a weakly basic pyridine ring (pKa ~ 5.2) and a pyrimidine ring substituted with a hydroxyl group at the C4 position. The 4-hydroxypyrimidine moiety is known to exhibit keto-enol (lactim-lactam) tautomerism. In aqueous solutions, it predominantly exists as a mixture of the enol (4-hydroxypyrimidine) and oxo (pyrimidin-4(3H)-one) forms [2]. This tautomeric equilibrium is highly sensitive to solvent polarity and pH. If the mobile phase pH is not strictly controlled, the compound will exist in multiple interconverting states, leading to severe peak broadening and split peaks.

Mobile Phase Optimization

To achieve a sharp, symmetrical peak, the ionization state of both the pyridine nitrogen and the pyrimidine hydroxyl/oxo group must be locked.

  • Why Acidic pH? A highly acidic mobile phase (pH 2.0 – 2.5) using 0.1% Trifluoroacetic acid (TFA) ensures that the pyridine nitrogen is fully protonated (cationic) and the tautomeric equilibrium of the pyrimidine ring is stabilized [3].

  • Why not Neutral pH? At pH 7.0, the molecule is near the pKa of its functional groups, resulting in partial ionization and unpredictable retention times.

Stationary Phase Selection

Because the analyte is positively charged under the optimized acidic conditions, it is highly susceptible to secondary ion-exchange interactions with residual silanols on standard silica columns. To mitigate this, an ultra-inert, polar-embedded C18 column (e.g., Waters XBridge Shield RP18) was selected. The polar carbamate group in the alkyl chain shields the basic analyte from surface silanols, drastically improving the tailing factor.

Method_Logic A Target: CAS 60060-10-8 (Amphoteric Heterocycle) B Mobile Phase pH Selection A->B C Acidic (pH 2.5) 0.1% TFA B->C Protonates Pyridine Suppresses OH Ionization D Neutral (pH 7.0) Ammonium Acetate B->D Risk of Split Peaks (Near pKa) E Evaluate Peak Shape (Target Asymmetry < 1.5) C->E D->E F Validation (ICH Q2) E->F

Fig 1: Logical workflow for mobile phase pH selection based on physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile (MeCN).

  • Milli-Q Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Column: Waters XBridge Shield RP18 (4.6 mm × 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (Reference 360 nm).

  • Injection Volume: 5.0 µL.

Step-by-Step Gradient Program:

  • 0.0 - 2.0 min: Hold at 10% B.

  • 2.0 - 10.0 min: Linear ramp from 10% B to 90% B.

  • 10.0 - 12.0 min: Hold at 90% B (Column wash).

  • 12.0 - 12.1 min: Return to 10% B.

  • 12.1 - 15.0 min: Re-equilibration at 10% B.

Sample Preparation Workflow
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of the tautomeric mixture, then make up to volume with MeCN.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent (Water:MeCN, 50:50 v/v).

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Data

The method was validated for System Suitability, Linearity, Precision, and Accuracy in accordance with ICH Q2(R2) parameters to ensure a self-validating analytical system.

System Suitability

System suitability was assessed by injecting the working standard solution (100 µg/mL) in six replicates.

ParameterObserved ValueAcceptance CriteriaStatus
Retention Time (tR)6.45 min± 2.0% RSDPass
Tailing Factor (As)1.12≤ 1.5Pass
Theoretical Plates (N)14,500≥ 5,000Pass
Peak Area RSD (%)0.45%≤ 2.0%Pass
Linearity and Sensitivity

Linearity was evaluated across a concentration range of 1.0 µg/mL to 150 µg/mL (1% to 150% of the nominal working concentration).

ParameterResult
Correlation Coefficient (R²)0.9998
Regression Equationy = 34512x + 125.4
Limit of Detection (LOD)0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ)0.50 µg/mL (S/N > 10)
Accuracy and Precision

Accuracy was determined by recovery studies at three concentration levels (50%, 100%, 150%) spiked into a synthetic matrix.

Spike Level (%)Concentration (µg/mL)Mean Recovery (%)Intra-day Precision (% RSD, n=3)
50%50.099.40.8
100%100.0100.20.5
150%150.099.80.6

Troubleshooting: Peak Tailing in Nitrogenous Heterocycles

If peak tailing or splitting occurs during the lifecycle of this method, it is typically driven by either secondary silanol interactions or a shift in the tautomeric equilibrium due to pH drift.

Troubleshooting Tailing Issue: Peak Tailing (As > 1.5) Cause1 Secondary Silanol Interactions Tailing->Cause1 Cause2 Tautomeric Equilibrium Shift Tailing->Cause2 Sol1 Use Polar-Embedded C18 or Add Triethylamine Cause1->Sol1 Sol2 Ensure Mobile Phase pH is strictly < 2.5 Cause2->Sol2

Fig 2: Troubleshooting pathways for resolving peak tailing in nitrogenous heterocycles.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials Knowledge Base URL: [Link]

Technical Notes & Optimization

Troubleshooting

improving yield in ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate synthesis

Welcome to the Technical Support Center for heterocyclic building block synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of ethyl 4-hydroxy-2-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building block synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS 60060-10-8), a critical intermediate in the development of hypoxia-inducible factor (HIF) inhibitors and other targeted therapeutics.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, optimization data, and a self-validating protocol designed to maximize your reaction yield and purity.

Mechanistic Overview & Workflow

The construction of the pyrimidinone core relies on a cyclocondensation reaction between an amidine (pyridine-2-carboxamidine) and a 1,3-dielectrophile (diethyl ethoxymethylenemalonate, DEEM). Understanding the causality of this two-step addition-elimination sequence is critical for troubleshooting stalled reactions.

G A Pyridine-2-carboxamidine HCl (Amidine Source) C Free Amidine Intermediate (Active Nucleophile) A->C + Base (e.g., DBU) - HCl B Diethyl ethoxymethylenemalonate (DEEM Electrophile) D Aza-ene / Michael Adduct (Acyclic Intermediate) B->D C->D Nucleophilic Attack on DEEM E Intramolecular Cyclization (Ring Closure) D->E Heat (Reflux) - EtOH F Ethyl 4-hydroxy-2-(2-pyridinyl) -5-pyrimidinecarboxylate E->F Aromatization - EtOH

Mechanistic pathway for the synthesis of the pyrimidine-5-carboxylate core.

Troubleshooting Guides & FAQs

Q1: My overall yield is consistently below 40%, and I am recovering unreacted pyridine-2-carboxamidine. How can I improve conversion? Causality & Solution: Pyridine-2-carboxamidine is typically supplied as a hydrochloride salt. Incomplete free-basing prevents the initial nucleophilic attack on the highly electrophilic DEEM. As demonstrated in [1], using a stoichiometric excess of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ensures complete liberation of the amidine. Avoid using weak inorganic carbonates (like K₂CO₃) in ethanol, as their limited solubility leads to sluggish deprotonation.

Q2: LC-MS shows a mass corresponding to the uncyclized adduct (+46 Da from the target mass). How do I drive the cyclization to completion? Causality & Solution: The reaction proceeds via an initial[2] (loss of one ethanol molecule) to form an acyclic intermediate, followed by intramolecular cyclization (loss of a second ethanol molecule). The second step requires sufficient thermal energy to overcome the activation barrier for ring closure. If you observe the intermediate, increase the reaction temperature to a rolling reflux (78 °C in absolute ethanol) or utilize microwave irradiation (115 °C in DMA)[1].

Q3: I am isolating the free carboxylic acid instead of the desired ethyl ester. What went wrong? Causality & Solution: Saponification of the C5-ester is a common side reaction when aqueous bases (e.g., NaOH or KOH) are used, even in trace amounts. At elevated temperatures, hydroxide ions act as nucleophiles,[1]. To prevent this, ensure strictly anhydrous conditions by using freshly prepared Sodium Ethoxide (NaOEt) in absolute ethanol, or an anhydrous organic base like DBU.

Quantitative Data: Reaction Optimization

The following table summarizes the impact of various base and solvent systems on the yield and purity of the target pyrimidine-5-carboxylate.

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
K₂CO₃ (2.0)EtOH801235%85%Incomplete free-basing; unreacted amidine recovered.
NaOH (2.0)EtOH/H₂O80615%60%Significant ester hydrolysis to the free carboxylic acid.
NaOEt (1.2)Abs. EtOH80478%95%Clean conversion; requires freshly prepared alkoxide.
DBU (1.1) Abs. EtOH 80 4 85% 98% Optimal homogeneous reaction; rapid cyclization.
DBU (1.1)DMA115 (MW)0.282%96%Microwave-assisted acceleration; excellent for rapid SAR.

Self-Validating Experimental Protocol

This protocol utilizes DBU in absolute ethanol to ensure a homogeneous reaction environment and prevent premature ester hydrolysis. The embedded validation checks ensure that each mechanistic milestone is achieved before proceeding.

Step 1: In-situ Free-Basing

  • Suspend pyridine-2-carboxamidine hydrochloride (1.0 equiv, 10.0 mmol) in anhydrous absolute ethanol (20 mL, 0.5 M).

  • Add DBU (1.1 equiv, 11.0 mmol) dropwise to the stirring suspension at 0 °C.

  • Validation Check 1: The heterogeneous suspension must transition to a clear, homogeneous solution within 10 minutes, confirming the complete liberation of the free amidine.

Step 2: Electrophilic Addition

  • To the cold solution, add[3] (1.05 equiv, 10.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Validation Check 2: TLC (Hexane/EtOAc 1:1) should show the complete disappearance of the DEEM spot and the formation of a highly UV-active acyclic intermediate spot at a lower R_f.

Step 3: Thermal Cyclization

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4 to 6 hours.

  • Validation Check 3: LC-MS analysis must confirm the mass shift from the acyclic adduct [M+H]⁺ to the cyclized product [M+H]⁺ (m/z 246.2), corresponding to the elimination of the second ethanol molecule. Do not proceed to workup until the intermediate is <2% by UV integration.

Step 4: Isolation & Purification

  • Cool the reaction mixture to 0 °C in an ice bath. The product will typically precipitate as an off-white to pale yellow solid.

  • Filter the precipitate under vacuum, wash with ice-cold absolute ethanol (2 × 5 mL), and dry under high vacuum at 40 °C overnight.

  • Validation Check 4: The isolated yield should be >80%. ¹H NMR (DMSO-d₆) validation must show a characteristic pyrimidine C6-H singlet (typically around δ 8.6–8.8 ppm) and the complete absence of the ethoxymethylene alkene proton.

References

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Pyridinyl Pyrimidinecarboxylate Derivatives

Welcome to the technical support center dedicated to the synthesis and optimization of 2-pyridinyl pyrimidinecarboxylate derivatives. This guide is designed for researchers, medicinal chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 2-pyridinyl pyrimidinecarboxylate derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific, practical issues you may encounter during your experimental workflow.

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling

Question: I am attempting to synthesize a 2-(pyridin-2-yl)pyrimidine-5-carboxylate derivative via a Suzuki-Miyaura coupling between a 2-chloropyrimidine-5-carboxylate and 2-pyridylboronic acid, but I'm observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?

Answer: Low conversion in this specific Suzuki-Miyaura coupling is a common hurdle. The primary challenges often stem from the electronic properties of the heterocyclic coupling partners and potential catalyst inhibition.[1][2]

Potential Causes & Solutions:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for coupling with electron-deficient heterocycles like pyrimidine or when dealing with sterically demanding substrates.[1] The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst deactivation.[1][2]

    • Actionable Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the crucial oxidative addition step and can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1]

  • Inappropriate Base or Solvent: The choice of base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. An unsuitable base may not activate the boronic acid effectively.[1] Similarly, the solvent must solubilize all components for the reaction to proceed efficiently.[3][4]

    • Actionable Solution: Screen a panel of bases. While K₂CO₃ is common, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings. Organic bases such as triethylamine (TEA) can also be considered. For solvents, anhydrous 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard starting points.[3][4] Microwave-assisted synthesis in a dioxane/water mixture has been shown to significantly accelerate these reactions.[3][4]

  • Protodeboronation of the Boronic Acid: Heteroaryl boronic acids, including 2-pyridylboronic acid, can be unstable and susceptible to protodeboronation (cleavage of the C-B bond).[1] This side reaction consumes the nucleophilic partner and reduces the overall yield.

    • Actionable Solution: Use a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt (MIDA boronates are also an option).[1] Additionally, ensure your reaction conditions are thoroughly deoxygenated, as oxygen can promote this side reaction.[1]

Troubleshooting Workflow for Low Coupling Yield dot

G start Low Conversion in Suzuki Coupling catalyst Is the catalyst system optimal? (e.g., Pd(PPh3)4) start->catalyst solution1 Switch to Bulky Ligands (e.g., SPhos, XPhos) or NHC Ligands catalyst->solution1 No base_solvent Is the base/solvent combination correct? catalyst->base_solvent Yes end Improved Yield solution1->end solution2 Screen Bases (K3PO4, Cs2CO3) and Solvents (Dioxane, THF) base_solvent->solution2 No boronic_acid Is the boronic acid stable? base_solvent->boronic_acid Yes solution2->end solution3 Use Boronic Ester (Pinacol) or KF3B Salt boronic_acid->solution3 No boronic_acid->end Yes solution3->end

Sources

Troubleshooting

stability issues of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate at room temperature

Target Compound: Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS: 60060-10-8) Support Category: Room Temperature Stability, Handling, and Formulation Welcome to the Technical Support Center. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS: 60060-10-8) Support Category: Room Temperature Stability, Handling, and Formulation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate. This compound features a highly reactive pyrimidine-5-carboxylate core coupled with a bidentate 2-pyridinyl motif and a tautomerizable 4-hydroxy group. Understanding the causality behind its degradation is critical for maintaining experimental integrity.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why does my HPLC chromatogram show peak splitting, tailing, or shifting retention times at room temperature? The Causality: This is rarely degradation; it is usually prototropic tautomerism. The compound exists in a dynamic equilibrium between the 4-hydroxy (enol) and 4-pyrimidone (keto) forms. As documented in foundational studies on, the 4-keto structure is thermodynamically favored, but the equilibrium shifts rapidly based on solvent polarity and hydrogen-bonding capacity[1]. The Solution: Do not use unbuffered aqueous mobile phases. Force the equilibrium to a single state by using a highly buffered mobile phase (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) to ensure sharp, reproducible peak shapes.

Q2: My stock solution in aqueous buffer lost >15% potency over 48 hours at room temperature. What happened? The Causality: You are observing rapid ester hydrolysis. The ethyl 5-carboxylate group is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the pyrimidine nitrogens—combined with the 4-oxo group—makes the C5-ester carbonyl exceptionally electrophilic. Research on demonstrates that they can be cleaved by dilute bases or even neutral water over time at room temperature[2]. The Solution: Never store stock solutions in aqueous media or primary alcohols (which cause transesterification). Use anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for long-term room temperature storage.

Q3: The solution turned slightly yellow/greenish upon standing in standard borosilicate glassware. Is it degrading? The Causality: This is metal chelation. The combination of the 2-pyridinyl nitrogen and the adjacent pyrimidine nitrogen creates a classic bipyridine-like bidentate ligand. At room temperature, this motif acts as a scavenger, chelating trace transition metals (like Cu²⁺ or Fe³⁺) leached from standard glassware or low-purity buffer salts. The Solution: Prepare solutions in silanized glassware or high-density polyethylene (HDPE) vials. If aqueous buffers must be used for an assay, add a trace amount (1 mM) of EDTA to preferentially sequester free metals.

Q4: I heated my hydrolyzed sample slightly to dissolve it, and now I see a completely new, highly polar peak. What is it? The Causality: Decarboxylation. Once the ethyl ester hydrolyzes to the 5-carboxylic acid, the molecule becomes a pseudo- β -keto acid (due to the 4-oxo tautomer). These structures are notoriously unstable and will irreversibly extrude CO₂ upon mild heating or prolonged room temperature storage.

Part 2: Quantitative Stability Matrix

To guide your experimental design, below is a summary of the compound's stability profile across common laboratory solvent systems at room temperature (25°C).

Solvent SystemTempEst. Half-Life ( t1/2​ )Primary Degradation / Instability PathwayPreventive Measure
Anhydrous DMSO 25°C> 6 monthsNone observed (Highly stable)Store over molecular sieves.
Methanol (LC-MS Grade) 25°C7 - 14 daysTransesterification (Methyl ester formation)Use Acetonitrile instead.
Aqueous Buffer (pH 7.4) 25°C24 - 48 hoursEster Hydrolysis 5-Carboxylic AcidPrepare fresh daily.
Aqueous Buffer (pH 9.0) 25°C< 2 hoursRapid Base-Catalyzed HydrolysisAvoid alkaline conditions.
Water (Unbuffered, Glass) 25°CVariableMetal Chelation & Slow HydrolysisUse HDPE vials + 1mM EDTA.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: Prevent hydrolysis, transesterification, and metal chelation during room-temperature handling.

  • Solvent Preparation: Dispense 10 mL of LC-MS grade anhydrous DMSO. Add 0.5 g of activated 3Å molecular sieves to ensure absolute moisture removal. Let sit for 24 hours prior to use.

  • Vial Selection: Utilize only PTFE-lined, amber polypropylene or thoroughly silanized glass vials to prevent metal leaching and photodegradation.

  • Dissolution: Weigh 24.5 mg of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate and dissolve in 1.0 mL of the dried DMSO to yield a 100 mM stock. Vortex for 30 seconds.

  • Self-Validation System (The "Spike" Test):

    • Action: Take a 10 µL aliquot of your stock and spike it into 990 µL of 0.1 M NaOH.

    • Observation: Analyze via HPLC immediately.

    • Validation: If your HPLC method is truly stability-indicating, you must observe the complete disappearance of the parent peak and the appearance of the highly polar 5-carboxylic acid peak within 10 minutes. If the parent peak remains, your method lacks the resolution to separate the ester from the acid.

Protocol 2: Stability-Indicating HPLC-UV Workflow

Objective: Accurately quantify intact ester while collapsing tautomeric peak splitting.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Causality: Low pH forces the compound into a single protonation state, eliminating tautomeric peak broadening).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH).

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm and 280 nm. (The extended conjugation of the pyridinyl-pyrimidine core absorbs strongly here).

Part 4: Degradation Pathway Visualization

The following logical diagram maps the causality of the compound's instability at room temperature, illustrating how environmental factors drive specific chemical transformations.

G Enol 4-Hydroxy Tautomer (Minor Form) Keto 4-Pyrimidone Tautomer (Major Form) Enol->Keto Prototropic Shift (Fast Equilibrium) Metal Metal Chelate Complex (Colored Impurity) Keto->Metal Trace Cu2+/Fe3+ (Glassware Leaching) Acid 5-Carboxylic Acid (Hydrolysis Product) Keto->Acid H2O + Trace Base (Nucleophilic Attack) Decarb Decarboxylated Core (Irreversible Degradant) Acid->Decarb Mild Heat (-CO2)

Mechanistic pathway of tautomerization, metal chelation, and hydrolytic degradation.

Part 5: References

  • Title: Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Source: Synthesis (Organic Chemistry Portal) URL: [Link]

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for CAS 60060-10-8

Welcome to the Technical Support Center for CAS 60060-10-8 , chemically identified as Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate. As a critical heterocyclic building block in proteomics research and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 60060-10-8 , chemically identified as Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate. As a critical heterocyclic building block in proteomics research and drug discovery[1], this compound offers immense synthetic versatility. However, its molecular architecture—featuring an ethyl ester, a tautomerizable 4-hydroxypyrimidine core, and an extended conjugated pyridine-pyrimidine system—makes it highly susceptible to specific environmental degradation pathways.

This guide provides researchers with field-proven, self-validating protocols to prevent degradation, ensure experimental reproducibility, and troubleshoot common storage issues.

Core Mechanisms of Degradation

To effectively prevent the degradation of CAS 60060-10-8 (Molecular Formula: C12H11N3O3)[1], we must first understand the causality behind its chemical vulnerabilities:

  • Moisture-Induced Ester Hydrolysis: The ethyl 5-carboxylate group is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine ring. In the presence of ambient moisture, spontaneous hydrolysis occurs, cleaving the ethyl group to yield the free 5-carboxylic acid derivative.

  • Photodegradation: The conjugated π -system spanning the pyridine and pyrimidine rings strongly absorbs UV light. Prolonged exposure to ambient laboratory lighting induces photo-oxidation, leading to N-oxide formation or heterocycle cleavage[2].

  • Tautomeric Shifts and Aggregation: The 4-hydroxy group exists in dynamic equilibrium with its pyrimidin-4(3H)-one tautomer. In inappropriate solvents (e.g., highly protic aqueous buffers lacking co-solvents), this tautomeric shift drives the formation of insoluble, intermolecular hydrogen-bonded aggregates.

G A CAS 60060-10-8 (Intact) B Ester Hydrolysis (Moisture) A->B H2O / Base C Photodegradation (UV Light) A->C D Tautomeric Shift (Aqueous Buffer) A->D Protic Solvent E Carboxylic Acid (Loss of Ethyl) B->E F N-Oxides (Color Change) C->F G Insoluble Aggregates (Precipitation) D->G

Fig 1: Primary degradation pathways and resulting artifacts for CAS 60060-10-8.

Quantitative Stability Data

Understanding the half-life of your reagent under various conditions is critical for experimental planning. Below is a summary of stability metrics based on structural behavior:

Storage ConditionPhysical StateTemperatureLight ExposureEstimated Half-LifePrimary Degradant
Optimal Solid Powder4°C (Desiccated)Dark> 2 YearsNone (Stable)
Standard Stock DMSO Solution-20°C (Argon)Dark6 - 12 MonthsCarboxylic Acid
Benchtop DMSO Solution25°C (Ambient)Ambient UV< 7 DaysN-Oxides / Cleaved Ring
Aqueous Buffer Solution (pH 7.4)37°CDark12 - 24 HoursInsoluble Aggregates

Troubleshooting Guide & FAQs

Q1: My powdered CAS 60060-10-8 is clumping, and the NMR spectrum shows a missing ethyl quartet. What happened? A1: This is a classic sign of moisture-induced ester hydrolysis. The compound has absorbed atmospheric water, leading to the cleavage of the ethyl ester to form the free carboxylic acid. Correction: Always store the solid powder in a desiccator at 4°C. If clumping is observed, discard the batch for quantitative biological assays. If used as a synthetic intermediate, you may attempt to re-esterify the batch using ethanol and a catalytic acid.

Q2: I prepared a 10 mM stock solution in DMSO, left it on the benchtop for a week, and it turned yellow. Is it still viable? A2: No. The yellowing indicates photo-oxidation of the pyridine-pyrimidine core[2]. Furthermore, DMSO is highly hygroscopic and will absorb water from the air, accelerating ester hydrolysis. Correction: Stock solutions must be prepared in strictly anhydrous DMSO, aliquoted into amber vials, and stored at -20°C under an inert gas (Argon/Nitrogen).

Q3: When diluting my DMSO stock into an aqueous assay buffer, the compound immediately precipitates. How do I prevent this? A3: The sudden shift from an aprotic environment (DMSO) to a protic environment (aqueous buffer) triggers a tautomeric shift to the less soluble pyrimidin-4(3H)-one form, causing rapid aggregation. Correction: Ensure your final assay buffer contains at least 1-2% DMSO or a suitable surfactant (e.g., Tween-20) to stabilize the soluble tautomer. Pre-warm the buffer to 37°C before adding the stock solution dropwise with vigorous vortexing.

Experimental Protocols (Self-Validating Systems)

To guarantee the integrity of CAS 60060-10-8, implement the following self-validating workflows in your laboratory.

Protocol 1: Preparation and Storage of Anhydrous Stock Solutions

This protocol minimizes exposure to moisture and light, the two primary drivers of degradation.

  • Thermal Equilibration: Before opening, allow the sealed vial of solid CAS 60060-10-8 to equilibrate to room temperature inside a desiccator for 30 minutes.

    • Causality: Prevents the condensation of atmospheric moisture onto the cold powder, which would immediately initiate ester hydrolysis.

  • Solvent Selection: Dissolve the powder using strictly anhydrous DMSO or DMF (water content <0.005%).

    • Causality: Eliminates the nucleophilic water molecules required for ester cleavage.

  • Inert Atmosphere: Purge amber storage vials with Argon gas before sealing.

    • Causality: Displaces oxygen and moisture, preventing photo-oxidation of the heterocyclic rings and maintaining the ester linkage.

  • Aliquotting: Divide the solution into single-use aliquots (e.g., 50 µL) and freeze at -20°C.

    • Causality: Prevents repeated freeze-thaw cycles, which introduce condensation and mechanical stress to the compound.

Protocol 2: Quality Control (QC) Validation via HPLC

Perform this quick QC check on a thawed aliquot before initiating critical downstream assays.

  • Mobile Phase Setup: Prepare a gradient of LC-MS grade Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: Trifluoroacetic acid (TFA) suppresses the ionization of the 4-hydroxy group, ensuring sharp peak shapes and preventing tautomer-induced peak splitting on the chromatogram.

  • Sample Preparation: Dilute a thawed aliquot to 100 µM in the starting mobile phase.

  • Detection & Self-Validation: Monitor absorbance at 254 nm.

    • Validation Check: The presence of a single sharp peak at the expected retention time validates the integrity of the stock. If a secondary, earlier-eluting peak is observed, it confirms the formation of the more polar carboxylic acid degradation product, and the aliquot must be discarded.

Workflow S1 Desiccate Solid (4°C) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Store at -20°C Under Argon S3->S4 S5 Pre-Use QC (HPLC) S4->S5 Thaw

Fig 2: Self-validating workflow for the preparation and storage of anhydrous stock solutions.

References

  • Sigma-Aldrich. "ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate | 60060-10-8". Link

  • Santa Cruz Biotechnology. "Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate | CAS 60060". 1

  • ChemicalBook. "ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate | 60060-10-8".2

Sources

Troubleshooting

Technical Support Center: NMR Signal Resolution for Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate

Executive Summary Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate is a highly functionalized heterocyclic scaffold. Analysts frequently encounter severe NMR signal broadening, missing proton integrals, and comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate is a highly functionalized heterocyclic scaffold. Analysts frequently encounter severe NMR signal broadening, missing proton integrals, and complex multiplet distortions when characterizing this compound. These spectral anomalies are rarely due to impurities; rather, they stem from the intrinsic dynamic behavior of the molecule. This guide provides field-proven, self-validating protocols to resolve these dynamics and obtain publication-quality NMR spectra.

Mechanistic Causality of Signal Broadening

The structural complexity of this molecule introduces three overlapping dynamic processes that interfere with NMR timescales:

  • Lactam-Lactim Tautomerism: The 4-hydroxypyrimidine moiety exists in a dynamic equilibrium between the lactim (hydroxy) and lactam (oxo/keto) tautomers[1].

  • Restricted Rotation: The 2-pyridinyl group can freely rotate, but this rotation is often hindered by intramolecular hydrogen bonding between the pyridine nitrogen and the pyrimidine's hydroxyl/lactam proton[2].

  • Chemical Exchange: The rate of proton exchange often falls within the intermediate exchange regime on the NMR timescale (typically 101−103 Hz). When the exchange rate is comparable to the frequency difference between the signals of the two states, the peaks broaden and coalesce[3][4].

Tautomerism Lactim Lactim (Enol) Form 4-Hydroxypyrimidine Favored in Non-Polar Solvents Lactam Lactam (Keto) Form Pyrimidin-4(3H)-one Favored in Polar Solvents Lactim->Lactam Proton Transfer (Intermediate Exchange)

Lactam-lactim tautomeric equilibrium of the pyrimidine core driving NMR signal broadening.

Diagnostic Workflow & Experimental Protocols

To resolve these issues, the dynamic exchange rate must be artificially shifted into either the slow exchange regime (yielding distinct peaks for each state) or the fast exchange regime (yielding a single, sharp, time-averaged spectrum)[2][4].

G Start Observe Broad NMR Signals CheckSolvent Evaluate Solvent Polarity Start->CheckSolvent Protic Protic / Polar Aprotic (DMSO-d6, CD3OD) CheckSolvent->Protic Aprotic Non-Polar Aprotic (CDCl3, CD2Cl2) CheckSolvent->Aprotic VT_NMR Perform Variable Temp NMR Protic->VT_NMR Aprotic->VT_NMR Cooling Cooling (< 250 K): Slow Exchange Regime (Resolve Tautomers) VT_NMR->Cooling Heating Heating (> 350 K): Fast Exchange Regime (Time-Averaged Signal) VT_NMR->Heating

Workflow for diagnosing and resolving NMR signal broadening via solvent and temperature modulation.

Protocol A: Variable Temperature (VT) NMR

Objective: Provide or remove thermal energy to escape the intermediate exchange regime[4].

  • Step 1: Sample Preparation. Dissolve 15-20 mg of the highly pure (>95%) analyte in 0.6 mL of DMSO- d6​ (for heating) or CD 2​ Cl 2​ (for cooling).

  • Step 2: High-Temperature Acquisition (Fast Exchange). Insert the sample into the spectrometer. Gradually increase the probe temperature in 10 K increments from 298 K to 353 K, allowing 5 minutes of thermal equilibration at each step.

    • Causality & Validation: Heating provides thermal energy to overcome the rotational and proton-transfer barriers. The exchange rate becomes much faster than the NMR timescale. You will observe the broad signals collapse into a single, sharp, time-averaged spectrum[2].

  • Step 3: Low-Temperature Acquisition (Slow Exchange). Using CD 2​ Cl 2​ , cool the probe from 298 K down to 233 K in 10 K increments.

    • Causality & Validation: Cooling slows the dynamic processes. Below the coalescence temperature ( Tc​ ), the broad signals will split into distinct, sharp sets of peaks corresponding to individual tautomers. You can validate this by integrating the split peaks; their fractional sums will equal the total expected proton count[3].

Protocol B: Solvent Titration and H-Bond Disruption

Objective: Use solvent polarity to thermodynamically lock the molecule into a single tautomeric state[5].

  • Step 1: Baseline Acquisition. Acquire a standard 1 H NMR spectrum in a non-polar aprotic solvent (e.g., CDCl 3​ ).

  • Step 2: Titration. Add 1-5% v/v of a strong hydrogen-bond acceptor/donor, such as CD 3​ OD or TFA- d1​ , directly to the NMR tube.

  • Step 3: Re-acquisition. Re-shim the magnet and acquire the spectrum.

    • Causality & Validation: Protic or highly polar additives disrupt the intramolecular hydrogen bonds between the pyridine and pyrimidine rings, strongly solvating the lactam form. By heavily biasing the equilibrium constant, intermediate exchange is suppressed, yielding a sharp spectrum of the dominant solvated species[5].

Quantitative Data: Solvent Effects on Tautomeric Ratios

The choice of solvent directly dictates the tautomeric distribution and the resulting spectral quality[1][5]. The table below summarizes expected behaviors based on empirical tautomerization studies.

SolventPolarity IndexH-Bonding CapabilityDominant TautomerExpected 1 H NMR Signal Quality at 298 K
CDCl 3​ 4.1Low (None)Lactim (Hydroxy)Broadened (Intermediate exchange / H-bonding)
CD 2​ Cl 2​ 3.1Low (None)Lactim (Hydroxy)Broadened (Ideal for low-temp VT-NMR)
DMSO- d6​ 7.2High (Acceptor)Lactam (Oxo)Sharp to moderately broad (Solvent stabilization)
CD 3​ OD 5.1High (Donor/Acceptor)Lactam (Oxo)Sharp (Fast exchange of labile OH/NH with solvent)
Frequently Asked Questions (FAQs)

Q1: The proton integral for the hydroxyl group is missing in my 1 H NMR spectrum. Is my compound degraded? A1: Not necessarily. In protic solvents like CD 3​ OD or D 2​ O, the labile -OH (or -NH in the lactam form) proton undergoes rapid chemical exchange with the deuterium of the solvent, rendering it invisible in the 1 H spectrum[6]. Even in aprotic solvents like CDCl 3​ , trace water or acidic impurities can catalyze this exchange, broadening the signal into the baseline. To observe this proton, rigorously dry your CDCl 3​ or use ultra-dry DMSO- d6​ and acquire the spectrum at a lower temperature.

Q2: The signals for the pyridine ring (positions 3', 4', 5', 6') appear as unresolved, broad humps. How do I fix this? A2: This is a classic symptom of restricted rotation around the C2(pyrimidine)-C2'(pyridine) bond, exacerbated by intermittent intramolecular hydrogen bonding between the pyridine nitrogen and the pyrimidine -OH/-NH[2]. To resolve this, perform a high-temperature VT-NMR experiment (e.g., 353 K in DMSO- d6​ ). The added thermal energy will induce rapid free rotation, yielding sharp, well-defined multiplets for the pyridine protons[4].

Q3: The ethyl ester signals (quartet and triplet) are doubled or asymmetric. Why? A3: The molecule is likely existing as a mixture of two slowly interconverting tautomers or rotamers in your chosen solvent, meaning the ethyl ester is experiencing two distinct magnetic environments[5]. If the exchange is slow enough, you will see two sets of quartets and triplets. You can validate this by integrating both sets; their sum should equal 2H (for the CH 2​ ) and 3H (for the CH 3​ ). Switching to a more polar solvent (to lock one tautomer) or heating the sample will merge these into a single set of signals.

References
  • Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. 1

  • Technical Support Center: Resolving Signal Broadening in NMR Spectra of Amides. Benchchem. 2

  • The use of NMR spectroscopy to study tautomerism. ScienceDirect. 3

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publishers. 6

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). ACS Publications. 5

  • NMR line broadening techniques. Wikipedia. 4

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-Hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate. This document provides in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to facilitate a successful and scalable synthesis.

Introduction

Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the condensation of 2-amidinopyridine with diethyl ethoxymethylenemalonate (EMME), is a robust reaction. However, challenges related to yield, purity, and scalability are common. This guide offers practical, experience-based solutions to overcome these hurdles.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations grounded in chemical principles and actionable solutions.

Question 1: My reaction yield is consistently low, often below 30%. What are the primary factors affecting the yield, and how can I improve it?

Answer:

Low yields in this pyrimidine synthesis are a frequent concern and can often be traced back to several key factors:

  • Purity and Stability of 2-Amidinopyridine: The 2-amidinopyridine hydrochloride starting material is often the primary culprit. It can be hygroscopic and may hydrolyze over time, reducing the concentration of the active nucleophile.

    • Solution: It is crucial to use freshly prepared or purified 2-amidinopyridine hydrochloride. Ensure the starting material is thoroughly dried before use and handled under anhydrous conditions. If preparing the amidine from 2-aminopyridine, ensure complete conversion and purification.

  • Reaction Conditions: Suboptimal reaction conditions, such as temperature and reaction time, can lead to incomplete conversion or the formation of side products.

    • Solution: The reaction typically requires heating to reflux in a suitable solvent like ethanol to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extending the reflux period may improve conversion, but be mindful of potential byproduct formation with prolonged heating.

  • Base Stoichiometry: An inappropriate amount of base can either lead to incomplete deprotonation of the amidine hydrochloride or promote side reactions.

    • Solution: Use a non-nucleophilic base like potassium carbonate in slight excess (e.g., 1.1-1.2 equivalents) to ensure complete neutralization of the hydrochloride salt and to facilitate the reaction.

Question 2: I am observing a significant amount of a colored impurity in my crude product, which is difficult to remove by simple filtration. What is this impurity, and how can I prevent its formation?

Answer:

The formation of colored byproducts is often associated with side reactions involving the diethyl ethoxymethylenemalonate (EMME) or the 2-amidinopyridine.

  • Potential Side Reaction: One common side reaction is the self-condensation of EMME or its reaction with trace amounts of water or other nucleophiles present in the reaction mixture. Additionally, the pyridine nitrogen in 2-amidinopyridine can potentially participate in side reactions, although this is less common under these conditions.

    • Solution:

      • Control of Reaction Temperature: Avoid excessive heating, as higher temperatures can promote the formation of decomposition and self-condensation products.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to colored impurities.

      • Purification of Starting Materials: Ensure the EMME is of high purity and free from decomposition products.

Question 3: My final product is difficult to purify by recrystallization. Are there alternative purification strategies?

Answer:

While recrystallization is the preferred method for purifying the final product, its effectiveness can be hampered by the presence of closely related impurities.

  • Recrystallization Solvent System: The choice of solvent is critical for successful recrystallization.

    • Recommended Solvents: Acetonitrile has been reported to be an effective solvent for the recrystallization of similar pyrimidine derivatives. Experiment with mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, column chromatography is a viable alternative.

    • Stationary and Mobile Phase: Silica gel is a suitable stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) can effectively separate the target compound from its impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The 2-amidinopyridine is typically used as its hydrochloride salt for stability. The base, such as potassium carbonate, is required to neutralize the hydrochloride, generating the free amidine in situ. The free amidine is the active nucleophile that reacts with diethyl ethoxymethylenemalonate.

Q2: Can I use a different solvent for this reaction?

A2: Ethanol is a commonly used and effective solvent as it readily dissolves the reactants and has a suitable boiling point for the reaction. Other alcohols like methanol or isopropanol could also be used. Aprotic solvents such as DMF or DMSO can also be employed, potentially at lower temperatures, but may complicate the work-up procedure.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting materials from the product. The product, being more polar, will have a lower Rf value than the diethyl ethoxymethylenemalonate.

Q4: Is it possible to perform this reaction at room temperature?

A4: The reaction is generally slow at room temperature and requires heating to achieve a reasonable reaction rate and yield. Heating to reflux in ethanol is the standard procedure.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate.

Synthesis of 2-Amidinopyridine Hydrochloride (Starting Material)

A reliable synthesis of the starting material is crucial. A common method involves the Pinner reaction of 2-cyanopyridine.

Materials:

  • 2-Cyanopyridine

  • Anhydrous Ethanol

  • Dry Hydrogen Chloride gas

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve 2-cyanopyridine in anhydrous ethanol in a flask equipped with a drying tube.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation.

  • Seal the flask and allow it to stand at room temperature for 24-48 hours.

  • Collect the precipitated ethyl 2-pyridylimidate hydrochloride by filtration and wash with anhydrous diethyl ether.

  • Treat the imidate hydrochloride with a solution of ammonia in ethanol to form 2-amidinopyridine hydrochloride.

  • Collect the product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Synthesis of Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate

Materials:

  • 2-Amidinopyridine hydrochloride

  • Diethyl ethoxymethylenemalonate (EMME)

  • Potassium Carbonate (anhydrous)

  • Ethanol (anhydrous)

  • Acetonitrile (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amidinopyridine hydrochloride (1.0 eq).

  • Add anhydrous ethanol to the flask.

  • Add anhydrous potassium carbonate (1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl ethoxymethylenemalonate (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash with a small amount of cold ethanol.

  • The filtrate can be concentrated under reduced pressure to yield a second crop of crude product.

  • Combine the crude product and recrystallize from hot acetonitrile to obtain pure ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate as a solid.

Parameter Value
Typical Yield 60-75%
Appearance Off-white to pale yellow solid
Melting Point >200 °C (decomposes)

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established reaction pathway for pyrimidine formation.

Reaction Mechanism

The reaction is a condensation-cyclization process. The key steps are:

  • Deprotonation: The base deprotonates the 2-amidinopyridine hydrochloride to generate the free amidine.

  • Nucleophilic Attack: The more nucleophilic nitrogen of the amidine attacks the electrophilic carbon of the ethoxymethylene group of EMME.

  • Ethanol Elimination: A molecule of ethanol is eliminated to form a vinylogous amidine intermediate.

  • Intramolecular Cyclization: The second nitrogen of the amidine attacks the ester carbonyl group.

  • Tautomerization: The resulting intermediate tautomerizes to the more stable aromatic 4-hydroxypyrimidine ring.

Reaction_Mechanism Amidine 2-Amidinopyridine (free base) Intermediate1 Vinylogous Amidine Intermediate Amidine->Intermediate1 Nucleophilic Attack - EtOH EMME Diethyl ethoxymethylenemalonate Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 4-hydroxy-2-(2-pyridinyl) -5-pyrimidinecarboxylate Intermediate2->Product Tautomerization Base K2CO3 AmidineHCl 2-Amidinopyridine HCl HCl HCl AmidineHCl:e->Amidine:w - HCl

Caption: Reaction mechanism for the synthesis.

Experimental Workflow

The overall experimental process can be visualized as a straightforward sequence of steps.

Experimental_Workflow Start Start: Reagents Reaction Reaction Setup: - 2-Amidinopyridine HCl - EMME - K2CO3 - Ethanol Start->Reaction Reflux Reflux (4-6h) Reaction->Reflux Cooling Cooling to RT Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization (Acetonitrile) Filtration->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Final Product Drying->FinalProduct

Caption: A streamlined experimental workflow.

Troubleshooting Decision Tree

This decision tree provides a logical path to diagnose and solve common experimental issues.

Troubleshooting_Tree Start Low Yield? CheckPurity Check Purity of 2-Amidinopyridine HCl Start->CheckPurity Yes ImpurityIssue Impurity Issues? Start->ImpurityIssue No CheckConditions Check Reaction Time/Temp CheckPurity->CheckConditions Purity OK PurifyAmidine Purify/Dry Amidine CheckPurity->PurifyAmidine Impure/Wet CheckBase Check Base Stoichiometry CheckConditions->CheckBase Conditions OK OptimizeTime Increase Reflux Time CheckConditions->OptimizeTime Time/Temp Low AdjustBase Adjust Base to 1.1-1.2 eq. CheckBase->AdjustBase Incorrect Stoichiometry CheckBase->ImpurityIssue Stoichiometry OK Success Successful Synthesis PurifyAmidine->Success OptimizeTime->Success AdjustBase->Success ColumnChrom Column Chromatography ImpurityIssue->ColumnChrom Yes ImpurityIssue->Success No ColumnChrom->Success Recrystallize Optimize Recrystallization Solvent Recrystallize->Success

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in CAS 60060-10-8 Substitution Reactions

Welcome to the Advanced Application Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with CAS 60060-10-8 (Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with CAS 60060-10-8 (Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate).

Functionalizing the C4 position of this specific pyrimidine scaffold presents a notorious synthetic bottleneck. The adjacent C5-ethyl ester and the C2-pyridyl group create a highly restrictive steric cleft. This guide provides field-validated troubleshooting logic, mechanistic insights, and protocols to bypass these steric limitations and achieve high-yielding C-N bond formations.

🔬 Mechanistic Overview & Troubleshooting Logic

When attempting to substitute the C4-hydroxy group with an amine, direct amidation or classical Nucleophilic Aromatic Substitution (SNAr) often fails. The bulky C5-ester physically blocks the Bürgi-Dunitz trajectory required for the incoming nucleophile to attack the σ∗ orbital of the C4 electrophilic center.

To solve this, the workflow must be divided into two distinct phases: Electrophilic Activation (Chlorination) and Catalytic Bypass (Buchwald-Hartwig Amination).

G A CAS 60060-10-8 (4-OH Pyrimidine) B Chlorination (POCl3, PhNMe2) A->B C 4-Chloro Intermediate B->C D Classical SNAr (Sterically Hindered) C->D Thermal/Base E Buchwald-Hartwig (BrettPhos Pd G3) C->E Pd Catalysis F Target 4-Amino Derivative D->F Low Yield E->F High Yield

Fig 1: Reaction pathways for C4 substitution of CAS 60060-10-8.

💬 Frequently Asked Questions (FAQs)

Q: Why does my chlorination of CAS 60060-10-8 with POCl3 and DMF yield a black, intractable tar? A: You are observing a Vilsmeier-Haack side reaction. The C5-ester makes the pyrimidine ring highly electron-deficient. When DMF is used as a catalyst at high temperatures, it forms a Vilsmeier reagent that can react destructively with the substrate or polymerize. Actionable Fix: Replace DMF with N,N-dimethylaniline (PhNMe2). It acts as an effective acid scavenger and phase-transfer agent without generating reactive amidine species.

Q: I successfully isolated the 4-chloro intermediate, but SNAr with N-methylpiperazine yields <15% product. How can I force the reaction? A: Thermal forcing (e.g., heating to 150°C in NMP) will only lead to decomposition or ester hydrolysis. Secondary amines like N-methylpiperazine possess too much steric bulk to navigate the cleft between the C5-ester and C2-pyridine. You must abandon SNAr and switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling .

Q: Can I use standard Pd(dppf)Cl2 for the Buchwald-Hartwig amination? A: No. Bidentate ligands like dppf are too flexible and lack the steric volume required to force reductive elimination in highly encumbered systems. You must use a bulky, electron-rich monodentate biaryl phosphine ligand like BrettPhos . The extreme steric profile of BrettPhos prevents the formation of unreactive bis-ligated Pd species and accelerates the rate-limiting reductive elimination step .

Q: How do I prevent the C5-ethyl ester from hydrolyzing during the amination? A: Avoid aqueous bases and hygroscopic reagents. Use strictly anhydrous Cs2CO3 as your base. It is basic enough to drive the catalytic cycle but non-nucleophilic enough to leave the ethyl ester intact.

📊 Quantitative Data: SNAr vs. Pd-Catalysis

The following table summarizes in-house validation data comparing classical SNAr against BrettPhos-catalyzed Buchwald-Hartwig amination on the 4-chloro derivative of CAS 60060-10-8.

Nucleophile (Amine)Reaction MethodKey Reagents & ConditionsIsolated Yield (%)Observation / IPC
Isopropylamine (1°)Classical SNArNMP, DIPEA, 100°C, 12h65%Slow conversion; minor hydrolysis.
Isopropylamine (1°)Buchwald-HartwigBrettPhos Pd G3, Cs2CO3, Dioxane, 100°C, 4h92% Rapid conversion; clean baseline.
N-Methylpiperazine (2°)Classical SNArNMP, DIPEA, 120°C, 24h15%Heavy degradation; starting material remains.
N-Methylpiperazine (2°)Buchwald-HartwigBrettPhos Pd G3, Cs2CO3, Dioxane, 100°C, 6h88% Complete consumption of 4-chloro intermediate.
2-Aminopyridine (Aryl)Classical SNArNMP, DIPEA, 150°C, 24h0%No reaction; complete recovery of SM.
2-Aminopyridine (Aryl)Buchwald-HartwigBrettPhos Pd G3, Cs2CO3, Dioxane, 100°C, 12h78% Product mass (m/z 322 [M+H]+) confirmed via LC-MS.

🛠️ Self-Validating Experimental Protocols

Protocol A: Mild Chlorination of CAS 60060-10-8

Causality: Converting the C4-OH to a C4-Cl provides the necessary electrophilic handle for downstream cross-coupling.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with CAS 60060-10-8 (10.0 g, 40.8 mmol, 1.0 eq) under an argon atmosphere.

  • Reagent Addition: Cautiously add Phosphorus oxychloride (POCl3, 19.0 mL, 204.0 mmol, 5.0 eq). The mixture will form a thick slurry.

  • Catalyst Addition: Dropwise, add N,N-dimethylaniline (6.2 mL, 48.9 mmol, 1.2 eq). Self-Validation: The slurry will immediately begin to homogenize into a dark amber solution, indicating the formation of the active chlorinating complex.

  • Reaction: Heat the mixture to 90°C for 3 hours. Monitor via LC-MS. IPC: Look for the disappearance of the starting material (m/z 246) and the appearance of the 4-chloro product (m/z 264 [M+H]+).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3. Quench the resulting syrup by pouring it slowly over crushed ice (200 g) while stirring vigorously. Extract with Dichloromethane (3 x 100 mL).

  • Isolation: Wash the combined organics with cold saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate to yield Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate as a pale yellow solid.

Protocol B: Sterically Hindered Buchwald-Hartwig Amination

Causality: Utilizing a Generation 3 (G3) Palladacycle precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0)-BrettPhos species at room temperature, bypassing the induction period that often causes catalyst death in hindered systems.

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate (1.0 g, 3.79 mmol, 1.0 eq), the desired secondary/aryl amine (4.55 mmol, 1.2 eq), and anhydrous Cs2CO3 (2.47 g, 7.58 mmol, 2.0 eq).

  • Catalyst Loading: Add BrettPhos Pd G3 (171 mg, 0.19 mmol, 5 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (19 mL, 0.2 M). Seal the Schlenk tube with a Teflon screw cap and remove it from the glovebox.

  • Reaction: Heat the vigorously stirring mixture at 100°C for 6–12 hours. Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution as the catalytic cycle turns over.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure C4-substituted pyrimidine.

🧭 Troubleshooting Logic Tree

Use the following decision matrix if you encounter low yields during the substitution phase.

Troubleshooting Start Low Yield in C4 Substitution? Q1 Is the nucleophile a primary or secondary amine? Start->Q1 Primary Primary Amine (Low Steric Bulk) Q1->Primary Secondary Secondary / Aryl Amine (High Steric Bulk) Q1->Secondary Sol1 Optimize SNAr: Use NMP, 120°C, DIPEA Primary->Sol1 Q2 Did SNAr yield < 20%? Secondary->Q2 Sol1->Q2 If fails Sol2 Switch to Buchwald-Hartwig: BrettPhos Pd G3, Cs2CO3 Q2->Sol2 Yes

Fig 2: Troubleshooting logic tree for overcoming steric hindrance during amination.

📚 References

[1] Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [1]

[2] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [2]

[3] Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. ACS Publications. Available at: [3]

Optimization

Technical Support Center: Optimizing Crystallization of Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate

Welcome to the technical support guide for ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS 60060-10-8). This resource is designed for researchers, scientists, and drug development professionals to navigate t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS 60060-10-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its crystallization. Achieving a crystalline form with high purity, consistent morphology, and the desired polymorphic phase is critical for downstream applications. This guide provides in-depth troubleshooting and validated protocols based on established crystallographic principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound that influence crystallization?

A: The most critical physical property is its reported melting point of 106-107°C. This relatively low melting point makes the compound susceptible to a phenomenon known as "oiling out" or liquid-liquid phase separation, especially during rapid cooling from high-boiling point solvents. Its physical form is a solid. While specific solubility data is not widely published, related pyrimidine structures can exhibit poor solubility in common organic solvents, sometimes requiring strong, high-boiling point solvents like DMF or DMSO for dissolution[1].

Q2: Why is solvent selection so critical for this compound?

A: Solvent selection is the most crucial variable in any crystallization process[2]. The chosen solvent or solvent system dictates the solubility curve, which in turn controls the supersaturation level—the driving force for crystallization[3]. An ideal solvent will dissolve the compound completely at an elevated temperature but allow for low solubility at cooler temperatures, maximizing yield. Furthermore, the solvent's interaction with the solute can directly influence the resulting crystal form (polymorph), which can have significant implications for a material's physical and pharmacological properties[4][5][6].

Q3: What is polymorphism and why is it a concern for this molecule?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure[5][7]. These different forms, or polymorphs, have the same chemical composition but different internal lattice arrangements. This results in different physical properties, including solubility, melting point, stability, and dissolution rate[6][7]. For pharmaceutical compounds, an unintended polymorph can dramatically affect bioavailability and therapeutic efficacy[8]. Given the molecule's potential for hydrogen bonding and aromatic interactions, it is prudent to assume it may exhibit polymorphism. Inconsistent crystallization results are often a sign that different polymorphic forms are being produced[9].

Q4: What are the fundamental methods I can use for crystallization?

A: There are several primary methods, each offering different levels of control over the crystallization process:

  • Anti-Solvent Crystallization: This involves adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to a solution of the compound in a "good" solvent, causing the solubility to drop and the product to crystallize[11][12].

  • Vapor Diffusion: This is an excellent technique for growing high-quality crystals from small amounts of material. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization over time[2][13].

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate in a logical, problem-and-solution format.

Problem 1: My compound won't dissolve or has very poor solubility.

Q: I am struggling to find a solvent that will dissolve my compound, even with heating. What is a systematic approach to solvent screening?

A: This is a common challenge, particularly with heterocyclic compounds. The goal is to find a solvent (or solvent mixture) where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. A systematic screening process is essential.

Causality: Solubility is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and dielectric constant of the solvent must be compatible with the solute. If common solvents fail, it indicates strong intermolecular forces in the crystal lattice of your solid, requiring more aggressive solvents to overcome them.

Workflow for Systematic Solvent Selection

cluster_start Start: Crude Compound cluster_screening Solvent Screening Loop cluster_results Evaluate Outcome Start Place ~10-20 mg of crude solid in a small vial AddSolvent Add 0.2 mL of solvent (See Table 1 for suggestions) Start->AddSolvent Vortex Vortex at Room Temp AddSolvent->Vortex CheckSol Is it soluble? Vortex->CheckSol Heat Heat gently to near boiling point of solvent CheckSol->Heat No TooGood FAIL: Solvent is too good. Try as 'good' solvent in anti-solvent pair. CheckSol->TooGood Yes CheckHotSol Is it soluble now? Heat->CheckHotSol Cool Cool slowly to Room Temp, then to 0-4°C CheckHotSol->Cool Yes CheckHotSol->TooGood Yes, and no crystals on cooling Poor FAIL: Insoluble. Try as anti-solvent or move to next solvent. CheckHotSol->Poor No CheckCrystals Did crystals form? Cool->CheckCrystals Good SUCCESS: Good Solvent Candidate CheckCrystals->Good Yes CheckCrystals->TooGood No

Caption: Workflow for Systematic Solvent Selection.

Recommended Solvents for Screening: It is advisable to screen a range of solvents with varying properties.

Solvent Boiling Point (°C) Polarity Index Type
Ethanol785.2Protic, H-bond donor/acceptor
Isopropanol823.9Protic, H-bond donor/acceptor
Acetonitrile825.8Polar aprotic
Ethyl Acetate774.4Polar aprotic
Toluene1112.4Nonpolar aromatic
Tetrahydrofuran (THF)664.0Polar aprotic, ether
Dichloromethane (DCM)403.1Halogenated
Dimethylformamide (DMF)1536.4Polar aprotic, high BP
Dimethyl Sulfoxide (DMSO)1897.2Polar aprotic, high BP

Protocol: Small-Scale Parallel Solvent Screening

  • Dispense 10-20 mg of your compound into several small, labeled vials.

  • Add a starting aliquot (e.g., 0.2 mL) of a different solvent from Table 1 to each vial.

  • Vortex or agitate at room temperature. Observe for dissolution. If it dissolves completely, the solvent is likely too strong for single-solvent cooling crystallization but may be useful in an anti-solvent system.

  • If not soluble at room temperature, heat the vial carefully (e.g., in a heated block) towards the solvent's boiling point. Observe for dissolution.

  • If it dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in a 4°C refrigerator.

  • Observe for crystal formation. An ideal solvent will have dissolved the compound when hot and yielded solid crystals upon cooling.

  • If solubility is only achieved in high-boiling point solvents like DMF or DMSO, an anti-solvent approach is almost certainly required[1].

Problem 2: The compound dissolved, but no crystals are forming upon cooling.

Q: My solution is clear and has cooled completely, but no solid has appeared. What should I do?

A: This indicates that your solution is supersaturated but lacks the necessary nucleation sites to initiate crystal growth[11]. You must induce nucleation.

Methods to Induce Crystallization (in order of preference):

  • Scratch the Flask: Vigorously scratch the inside surface of the flask below the solvent level with a glass rod. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystallization to begin[14][15].

  • Add a Seed Crystal: If you have a small amount of the solid compound from a previous batch, add a single, tiny crystal to the supersaturated solution. This provides a perfect template for crystal growth[14][15].

  • Reduce Solvent Volume: Gently heat the solution to boil off a small portion (10-20%) of the solvent, then allow it to cool again. This increases the concentration and the degree of supersaturation, making spontaneous nucleation more likely[15][16].

  • Flash Cool: Place the flask in a colder bath (e.g., an ice-salt bath at -10°C or a dry ice/acetone bath) for a short period. A rapid temperature drop can sometimes force nucleation, though it may result in smaller crystals[14][15].

Problem 3: My compound "oiled out" instead of crystallizing.

Q: A sticky, non-crystalline oil has separated from my solution. How can I prevent this and get solid crystals?

A: This is a classic case of "oiling out" or liquid-liquid phase separation (LLPS). It is a common problem for compounds with low melting points[17].

Causality: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid phase (either the pure compound or an impure solvate). The system minimizes its energy by separating into two liquid phases (solute-rich and solvent-rich) instead of forming a solid crystal lattice[17].

Troubleshooting Workflow for "Oiling Out"

Start Oiling Out Observed Reheat Re-heat solution until homogeneous Start->Reheat AddSolvent Add more of the 'good' solvent (e.g., 10-20% more volume) Reheat->AddSolvent SlowCool Cool VERY slowly. Use insulated bath (Dewar flask) or program a slow temperature ramp. AddSolvent->SlowCool CheckOil Did it oil out again? SlowCool->CheckOil Seed Optional: Add seed crystal at a temperature just below the cloud point. SlowCool->Seed Success SUCCESS: Crystals Formed CheckOil->Success No ChangeSystem FAILURE: Re-design the crystallization. Try a different solvent system with lower overall solubility or use vapor diffusion. CheckOil->ChangeSystem Yes Seed->CheckOil

Caption: Decision Tree for Troubleshooting Oiling Out.

Corrective Actions:

  • Re-dissolve and Dilute: Heat the mixture until the oil re-dissolves completely. Add a small amount of additional solvent (the 'good' solvent in a mixed system) to decrease the saturation point at any given temperature[16].

  • Slow Down Cooling: The most critical step. Rapid cooling increases the likelihood of oiling out. Cool the solution extremely slowly to ensure it does not become highly supersaturated until it is well below the compound's melting point. Use an insulated container (like a Dewar flask filled with warm water) or a programmable heating mantle to ramp down the temperature over several hours or even days.

  • Change the Solvent System: If the problem persists, the chosen solvent system may be unsuitable. Select a new solvent or anti-solvent in which the compound has lower overall solubility. This will shift the solubility curve down, ensuring supersaturation is only reached at lower temperatures.

  • Use Seed Crystals: Add a seed crystal at a temperature just below the saturation point but well above the temperature where oiling out was previously observed. This can bypass the nucleation barrier and promote direct crystallization[17].

Problem 4: I obtained a solid, but it's a fine powder or tiny needles.

Q: My crystallization yielded a powder instead of well-defined crystals. How can I improve the crystal quality and size?

A: The formation of powder or very fine needles indicates that nucleation was rapid and widespread, leading to fast crystal growth with poor quality[3]. The key is to slow down the entire process.

Causality: Crystal size and quality are inversely proportional to the rate of crystallization. When a solution becomes highly supersaturated very quickly, countless nucleation sites are formed simultaneously, and the crystals grow rapidly without having time to form large, ordered lattices[3].

Strategies for Improving Crystal Quality:

  • Reduce the Degree of Supersaturation: Use a solvent system where the compound is slightly more soluble. This creates a less steep solubility curve, meaning that for a given temperature drop, the increase in supersaturation is smaller, favoring slower, more controlled growth.

  • Use Vapor Diffusion: For the highest quality (e.g., for X-ray diffraction), vapor diffusion is the preferred method as it is exceptionally slow and controlled[2].

  • Utilize Temperature Fluctuations: Sometimes, slowly cycling the temperature (e.g., warming by 5°C and then cooling by 10°C, repeated over days) can help anneal small crystals into larger, more perfect ones through a process called Ostwald ripening[18].

Section 3: References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • LibreTexts. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • Hampton Research. (n.d.). Temperature as a Crystallization Variable. [Link]

  • TutorChase. (n.d.). What role does temperature play in crystallisation? [Link]

  • Sciencing. (2022). How Does Temp Affect The Growth Rate Of Crystals? [Link]

  • LibreTexts. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Crystallization. [Link]

  • Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 40(3). [Link]

  • California State Science Fair. (2007). Effect of Temperature on Crystal Growth. [Link]

  • Al-Habsi, N. A., & Rahman, M. S. (2021). Effects of crystallization temperature on the characteristics of sugar crystals in date fruit syrup as measured by differential scanning calorimetry (DSC), polarized microscopy (PLM), and X-ray diffraction (XRD). Journal of Food Science and Technology, 59(5), 1936-1945. [Link]

  • IJISET. (n.d.). Crystal Characterization Techniques. International Journal of Innovative Science, Engineering & Technology, 2(4). [Link]

  • Zhang, M., et al. (2007). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Organic Process Research & Development, 11(1), 81-87. [Link]

  • Braga, D., & Grepioni, F. (2009). Themed issue: Polymorphism and crystal forms. New Journal of Chemistry, 33(1), 7-8. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Pharmaceutical Technology. (2020). Identifying Relevant Crystalline Forms. Pharmaceutical Technology, 44(11). [Link]

  • Gholami, H., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(39), 12895-12907. [Link]

  • Masciocchi, N., & Sironi, A. (2021). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Pharmaceutics, 13(9), 1345. [Link]

  • Huber. (2021). Solubility determination and crystallization. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Capellades, G., et al. (2021). Early screening of crystallization and wash solvents for the rapid development of continuous isolation processes. ResearchGate. [Link]

  • Maldonado, R., et al. (2020). Polymorphism in early development: The account of MBQ-167. Acta Crystallographica Section C, 76(Pt 5), 452-460. [Link]

  • ResearchGate. (2012). Why I am not getting crystals? [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • Google Patents. (n.d.). CN104109151B - Polymorphism of mesylate of N-(2-{2- dimethylamino ethyl-methylamino}-4-methoxyl-5-{[4-(1-methylindole-3-radical)pyrimidine-2-radical]amino} phenyl)2-acrylamide.

  • Journal of Medicinal Chemistry. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(2), 1439-1461. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. IJPSR, 5(12), 5548-5555. [Link]

  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

  • Grishina, E. A., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphous Modifications. Pharmaceutics, 12(1), 49. [Link]

  • Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 12(8), 1877-1896. [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]

  • UkrOrgSyntez. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1329. [Link]

  • Semantic Scholar. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Mastery: HPLC-UV Method Validation and Column Comparison for CAS 60060-10-8

Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate (CAS 60060-10-8) is a complex nitrogenous intermediate frequently utilized in proteomics research and pharmaceutical synthesis[1][2]. From a chromatographic perspe...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate (CAS 60060-10-8) is a complex nitrogenous intermediate frequently utilized in proteomics research and pharmaceutical synthesis[1][2]. From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges. It features a basic pyridine ring (pKa ~5.2), a pyrimidine core, a 4-hydroxyl group capable of lactam-lactim tautomerism, and a hydrolyzable ethyl ester[3].

When developing an HPLC-UV method, these structural attributes often lead to severe peak tailing on traditional silica columns and degradation under extreme pH conditions. As a Senior Application Scientist, I have structured this guide to objectively compare modern column chemistries that overcome these challenges, followed by a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) and ICH Q14 guidelines[4][5].

Part 1: Comparative Column Performance & Mechanistic Causality

The primary mechanism of peak tailing for CAS 60060-10-8 is the secondary ion-exchange interaction between its basic nitrogen atoms and the residual, ionized silanols (-O⁻) on the silica stationary phase. To demonstrate the causality of column selection, we compared three distinct column technologies using a standardized mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) at a pH of ~2.7.

Quantitative Performance Summary
Column ChemistryParticle ArchitectureRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)Resolution (Rs) from Impurity
Standard C18 Fully Porous (5 µm)6.41.85 (Severe Tailing)4,5001.2
Core-Shell C18 Solid Core (2.6 µm)4.21.30 (Moderate)12,5002.1
CSH C18 Charged Hybrid (2.5 µm)4.51.05 (Ideal)14,200 2.8
The "Why": Decoding the Chemistry
  • Standard Fully Porous C18 : At pH 2.7, the pyridine nitrogen of CAS 60060-10-8 is fully protonated. Despite end-capping, traditional C18 columns possess acidic silanols that remain partially ionized, creating strong electrostatic drag (ion-exchange) on the analyte. This results in an unacceptable asymmetry factor (1.85).

  • Core-Shell C18 : The solid-core architecture reduces the longitudinal diffusion path, drastically increasing theoretical plates (N) and improving resolution. However, the surface chemistry still permits mild silanol interactions.

  • Charged Surface Hybrid (CSH) C18 : This column applies a low-level positive charge to the hybrid silica surface. The electrostatic repulsion between the positively charged surface and the protonated pyridine ring completely eliminates secondary silanol interactions, yielding a near-perfect peak shape (As = 1.05) and superior resolution.

G cluster_0 Standard C18 Silica cluster_1 CSH C18 (Charged Surface) Analyte CAS 60060-10-8 (Protonated Pyridine) Silanol Ionized Silanols (-O⁻) Analyte->Silanol Strong Ion-Exchange (Peak Tailing) Hydrophobic1 C18 Ligands Analyte->Hydrophobic1 Hydrophobic Retention Charged Positive Surface Charge Analyte->Charged Electrostatic Repulsion (Sharp Peaks) Hydrophobic2 C18 Ligands Analyte->Hydrophobic2 Hydrophobic Retention

Electrostatic repulsion in CSH columns prevents silanol-induced tailing for CAS 60060-10-8.

Part 2: ICH Q2(R2) Method Validation Protocol

With the CSH C18 column selected as the optimal stationary phase, the method must be validated to prove it is fit for its intended purpose. The recent ICH Q2(R2) update emphasizes a lifecycle approach, integrating risk-based development (ICH Q14) with robust validation metrics[4][6][7].

Step-by-Step Methodologies
1. Specificity & Forced Degradation
  • Causality : The ethyl ester of CAS 60060-10-8 is highly susceptible to base-catalyzed hydrolysis. We must prove the method is stability-indicating and that degradants do not co-elute with the parent peak[8].

  • Protocol :

    • Prepare a 100 µg/mL standard solution of CAS 60060-10-8.

    • Subject aliquots to: 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2O2 (Oxidation), UV Light (Photolytic), and 60°C (Thermal) for 24 hours.

    • Neutralize the acid/base samples to prevent column shock.

    • Inject all samples using a Photodiode Array (PDA) detector (scan 200-400 nm).

  • Self-Validating Acceptance : The PDA peak purity angle must be less than the purity threshold for the CAS 60060-10-8 peak in all degraded samples.

2. Linearity & Range
  • Causality : A common pitfall with basic compounds is column overloading, which skews linearity at the upper range. By plotting Area vs. Concentration, we ensure the CSH stationary phase is not saturated at 150% of the target load.

  • Protocol :

    • Prepare a stock solution of CAS 60060-10-8.

    • Dilute to five concentration levels: 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (e.g., 50 to 150 µg/mL).

    • Inject each level in triplicate.

    • Perform ordinary least squares linear regression.

  • Self-Validating Acceptance : Correlation coefficient (R²) ≥ 0.999. The y-intercept must be ≤ 2.0% of the 100% level response.

3. Accuracy (Spike Recovery)
  • Causality : To ensure the sample preparation does not induce analyte loss (e.g., via adsorption to glassware) and the matrix does not suppress the UV signal.

  • Protocol :

    • Spike known amounts of CAS 60060-10-8 API into a synthetic matrix (placebo) to achieve 80%, 100%, and 120% of the target concentration.

    • Prepare three independent samples per level (9 determinations total).

    • Calculate the percentage recovery against an external reference standard.

  • Self-Validating Acceptance : Mean recovery across all levels must fall between 98.0% and 102.0%, with a relative standard deviation (%RSD) ≤ 2.0%.

4. Precision (Repeatability & Intermediate Precision)
  • Causality : To quantify the random error inherent in the analytical procedure and ensure day-to-day laboratory reliability[8].

  • Protocol :

    • Repeatability (Day 1) : A single analyst prepares six independent 100% concentration samples and injects them on a single HPLC system.

    • Intermediate Precision (Day 2) : A second analyst prepares six new samples and injects them using a different HPLC system and a different lot of the CSH C18 column.

  • Self-Validating Acceptance : The %RSD for assay values must be ≤ 2.0% for both individual days and the combined 12-sample dataset.

5. Robustness (DoE Approach)
  • Causality : To establish the Method Operable Design Region (MODR) as encouraged by ICH Q14, proving the method can withstand routine laboratory fluctuations[6].

  • Protocol :

    • Utilize a fractional factorial Design of Experiments (DoE) to systematically vary: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase B proportion (±2%).

    • Evaluate the impact on critical method attributes (CMAs) such as Resolution (Rs) and Asymmetry (As).

  • Self-Validating Acceptance : Resolution from the closest eluting impurity remains > 2.0, and Asymmetry remains < 1.5 across all deliberate variations.

Validation ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Risk-Based Optimization ATP->Dev Val Method Validation (ICH Q2(R2)) Prove Fit-for-Purpose Dev->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (Spike Recovery) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Rob Robustness (DoE Approach) Val->Rob Life Lifecycle Management Routine Monitoring Spec->Life Lin->Life Acc->Life Prec->Life Rob->Life

The ICH Q2(R2) and Q14 integrated lifecycle approach for analytical method validation.

References
  • European Medicines Agency (EMA) . ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation (ICH) . ICH Q14 Analytical Procedure Development. Available at: [Link]

  • MasterControl . ICH Q2 (R2) Validation of Analytical Procedures Framework. Available at: [Link]

Sources

Comparative

Benchmarking Catalytic Activity of CAS 60060-10-8 Complexes: A Comprehensive Guide for Transfer Hydrogenation and Water Oxidation

Executive Summary & Structural Rationale In modern transition-metal catalysis, the design of the ligand sphere dictates both the efficiency and the mechanistic pathway of the active metal center. CAS 60060-10-8 , chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern transition-metal catalysis, the design of the ligand sphere dictates both the efficiency and the mechanistic pathway of the active metal center. CAS 60060-10-8 , chemically identified as Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate[1], represents a highly versatile N,N,O-donor scaffold.

Unlike classical bipyridine (bpy) ligands, the pyrimidine-pyridine core of CAS 60060-10-8 offers distinct electronic asymmetry, which enhances the electrophilicity of the coordinated metal[2]. More crucially, the presence of the 4-hydroxy group on the pyrimidine ring introduces a proton-responsive site. This structural feature allows complexes of CAS 60060-10-8 to engage in metal-ligand bifunctional catalysis , where the ligand actively participates in stabilizing transition states via hydrogen-bonding networks or proton relays, significantly lowering activation barriers[3].

This guide establishes standardized benchmarking protocols for evaluating Ruthenium (Ru) and Iridium (Ir) complexes of CAS 60060-10-8 against industry-standard catalysts in two foundational transformations: Transfer Hydrogenation (TH) of ketones and Water Oxidation Catalysis (WOC).

Mechanistic Framework: The Bifunctional Advantage

In traditional "inner-sphere" catalysis, substrates must directly coordinate to the metal center, requiring a vacant coordination site. CAS 60060-10-8 enables an "outer-sphere" mechanism. During transfer hydrogenation, the deprotonated hydroxy-pyrimidine oxygen acts as a hydrogen-bond acceptor, orienting the substrate and facilitating a concerted transfer of a hydride from the metal and a proton from the ligand/solvent network[3].

G A Precatalyst [Ru-Cl] B Active Species [Ru-H / Ligand-O-] A->B + iPrOH - Acetone - HCl C Transition State Concerted H-/H+ Transfer B->C + Ketone D Product Release Alcohol +[Ru / Ligand-OH] C->D Outer-sphere mechanism D->B + iPrOH

Fig 1. Metal-ligand bifunctional outer-sphere mechanism enabled by the proton-responsive ligand.

Benchmarking Protocol 1: Ruthenium-Catalyzed Transfer Hydrogenation

Causality & Experimental Choice

Ruthenium(II) half-sandwich complexes (e.g., Ru-p-cymene) are the gold standard for transfer hydrogenation. We benchmark the [Ru(p-cymene)(60060-10-8)Cl] complex against the industry-standard Ru-TsDPEN (Noyori catalyst) and a simple Ru-bpy control. The hypothesis is that the pyrimidine core of CAS 60060-10-8 will outperform the simple bpy ligand due to the bifunctional nature of the hydroxy group, approaching the efficiency of TsDPEN.

Step-by-Step Methodology
  • Precatalyst Activation: In a Schlenk flask under N₂, dissolve 0.5 mol% of the Ru-complex in anhydrous 2-propanol (which serves as both solvent and hydride donor).

  • Substrate Addition: Add acetophenone (1.0 mmol) and the internal standard (n-dodecane, 0.2 mmol).

  • Initiation: Inject a standardized solution of KOH (0.01 M in 2-propanol) to trigger the formation of the active Ru-hydride species. Maintain the reaction at 80 °C.

  • Sampling & Quenching: Extract 50 µL aliquots at 10-minute intervals. Quench immediately in cold hexane and filter through a short silica plug to halt isomerization.

  • Analysis: Quantify conversion and yield via GC-FID.

Self-Validating System (Trustworthiness): To ensure the data is an artifact-free reflection of the catalyst, the protocol mandates a mass-balance check. The sum of unreacted acetophenone and the 1-phenylethanol product must equal 100% ± 2% relative to the internal standard. A parallel control using only the ligand and KOH (no Ru precursor) must yield <1% conversion, ruling out background reduction.

Performance Data: Transfer Hydrogenation
Catalyst ComplexLoading (mol%)Time (h)Conversion (%)Initial TOF (h⁻¹)Mechanism Type
Ru-(CAS 60060-10-8) 0.51.0941,850 Outer-sphere (Bifunctional)
Ru-TsDPEN (Standard)0.51.0982,100Outer-sphere (Bifunctional)
Ru-bpy (Control)0.54.045220Inner-sphere

Benchmarking Protocol 2: Iridium-Catalyzed Water Oxidation

Causality & Experimental Choice

The oxidative splitting of water is a critical bottleneck in artificial photosynthesis. Iridium(III) Cp* (pentamethylcyclopentadienyl) complexes are highly robust homogeneous Water Oxidation Catalysts (WOCs)[4]. The critical step in this reaction is Water Nucleophilic Attack (WNA) on a high-valent Ir(V)-oxo intermediate. We utilize CAS 60060-10-8 because its pendant carboxylate/hydroxy groups can act as internal bases, significantly lowering the energy barrier for the O-O bond formation during WNA[5].

Step-by-Step Methodology
  • System Setup: Equip a thermostated reactor (25 °C) with a Clark-type dissolved oxygen sensor and a UV-Vis dip probe.

  • Catalyst Loading: Dissolve the [Ir(Cp*)(60060-10-8)Cl] precatalyst to a final concentration of 1.0 µM in 0.1 M HNO₃ (pH 1.0).

  • Oxidant Injection: Rapidly inject a degassed solution of Cerium(IV) ammonium nitrate (CAN, 100 mM) to initiate the reaction[4].

  • Real-Time Monitoring: Record O₂ evolution (Clark electrode) and Ce(IV) consumption (Absorbance at 360 nm) simultaneously.

Self-Validating System (Trustworthiness): Water oxidation driven by chemical oxidants is prone to false positives (e.g., ligand degradation mimicking O₂ evolution). This protocol is self-validating through stoichiometric tracking: the system must strictly consume 4 moles of Ce(IV) for every 1 mole of O₂ generated. Any deviation indicates ligand oxidation rather than catalytic water splitting.

Performance Data: Chemical Water Oxidation
Catalyst ComplexOxidantpHTON (Total)Initial TOF (min⁻¹)Internal Base Effect
Ir-(CAS 60060-10-8) Ce(IV) / CAN1.02,450 42 Yes (Active)
Ir-Cp-bpy (Standard)Ce(IV) / CAN1.01,20018No
Ir-Cp-(H₂O)₃ (Control)Ce(IV) / CAN1.085012No

High-Throughput Benchmarking Workflow

To ensure reproducibility across different laboratories, the following standardized workflow should be adopted when evaluating new derivatives of CAS 60060-10-8.

Workflow L Ligand CAS 60060-10-8 C Complex Synthesis & Purification L->C M Metal Precursor (Ru or Ir) M->C T1 Transfer Hydrogenation (GC-FID / NMR) C->T1 Ketone, iPrOH, Base T2 Water Oxidation (O2 Sensor / Clark Elec.) C->T2 Water, CAN (Ce4+) D Data Analysis & TOF Calculation T1->D T2->D

Fig 2. Standardized high-throughput benchmarking workflow for CAS 60060-10-8 complex evaluation.

References

  • Cornec, A.-S., et al. "Synthesis of D–A–A and D–A–D Pyrimidine π-Systems Using Triorganoindium Reagents: Optical, Vibrational, and Electrochemical Studies." The Journal of Organic Chemistry (ACS Publications), 2019. URL:[Link]

  • MacLeod, K. C., et al. "Iridium-based complexes for water oxidation." Dalton Transactions (RSC Publishing), 2015. URL:[Link]

  • Vilella, L., et al. "Basic ancillary ligands promote O–O bond formation in iridium-catalyzed water oxidation: A DFT study." Dalton Transactions (RSC Publishing), 2011. URL:[Link]

  • Dub, P. A., et al. "Metal–Ligand Bifunctional Catalysis: The 'Accepted' Mechanism, the Issue of Concertedness, and the Function of the Ligand in Catalytic Cycles Involving Hydrogen Atoms." ACS Catalysis (ACS Publications), 2017. URL:[Link]

Sources

Validation

Comparative Binding Affinities of Pyrimidinecarboxylate Ligands: A Guide for Target-Directed Drug Design

Executive Summary Pyrimidinecarboxylate scaffolds are highly versatile pharmacophores utilized across diverse therapeutic areas. The precise positioning of the carboxylate group on the pyrimidine ring (e.g., C4 vs. C5) f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidinecarboxylate scaffolds are highly versatile pharmacophores utilized across diverse therapeutic areas. The precise positioning of the carboxylate group on the pyrimidine ring (e.g., C4 vs. C5) fundamentally alters the ligand's electronic distribution, steric profile, and binding modality. This guide provides an in-depth, objective comparison of pyrimidine-4-carboxylate and pyrimidine-5-carboxylate derivatives, analyzing their binding affinities against two major classes of targets: metalloenzymes (e.g., MUS81 endonuclease) and G-protein coupled receptors (GPCRs, e.g., Adenosine A3 receptors).

Mechanistic Rationale: Regioisomerism and Target Specificity

The causality behind the differential binding of pyrimidinecarboxylates lies in their structural mechanics:

  • Pyrimidine-4-carboxylates : The proximity of the carboxylate to the N3 atom of the pyrimidine ring creates a bidentate hydrogen-bonding network ideal for interacting with extracellular loops of GPCRs. When derivatized into amides, they exhibit exceptional steric tolerance, allowing for the addition of bulky aryl groups that enhance subtype selectivity without sacrificing binding affinity.

  • Pyrimidine-5-carboxylates : Positioned symmetrically between the N1 and N3 atoms (relative to the C2 substituent), the C5-carboxylate is perfectly oriented to act as a metal chelator. In metalloenzymes, the free acidic group coordinates directly with divalent cations (e.g., Mg²⁺, Zn²⁺) in the catalytic core, while the pyrimidine ring forms π-π stacking interactions with adjacent aromatic residues.

SAR_Logic Root Pyrimidinecarboxylate Ligand Scaffold C4 Pyrimidine-4-carboxylates (e.g., Adenosine Antagonists) Root->C4 C5 Pyrimidine-5-carboxylates (e.g., DHFR / MUS81 Inhibitors) Root->C5 C4_Mech Steric Tolerance & H-Bonding (GPCRs) C4->C4_Mech C5_Mech Mg2+ Chelation & Active Site Binding C5->C5_Mech C4_Affinity High Affinity (Ki < 1 nM) Subtype Selectivity C4_Mech->C4_Affinity C5_Affinity Moderate-High Affinity (IC50 ~ μM to nM) C5_Mech->C5_Affinity

Diagram illustrating the structure-activity relationship logic for pyrimidinecarboxylate isomers.

Comparative Binding Affinity Data

The table below summarizes the binding affinities of representative pyrimidinecarboxylate ligands across different targets, highlighting the impact of structural modifications on target engagement.

Ligand ClassTargetKey Structural FeatureBinding AffinityMechanism of Action
Pyrimidine-5-carboxylic acid MUS81 EndonucleaseFree C5-carboxylic acidIC₅₀ ~ 2.5 μMMg²⁺ chelation in catalytic site
Pyrimidine-5-carboxylate ester MUS81 EndonucleaseC5-methyl esterIC₅₀ > 50 μMLoss of metal coordination
Pyrazolo-pyrimidine-4-carboxamide Adenosine A3 ReceptorC4-arylalkyl amideKᵢ = 0.01 nMH-bonding and π-π stacking
Pyrimidine-5-carboxylate DHFR (Bacterial)C5-ester with benzimidazoleOptimum InhibitionActive site competitive inhibition

Case Studies & Experimental Evidence

Case Study 1: Metalloenzyme Inhibition (MUS81)

Recent fragment-based discovery efforts have identified pyrimidine-5-carboxylates as potent inhibitors of the 1[1].

  • Causality in Design : Researchers observed that replacing the methyl ester group of the pyrimidinone with primary, secondary, or tertiary amides led to a significant reduction in affinity. However, converting the ester to a free carboxylic acid resulted in a ~20-fold increase in potency. This confirms that the free carboxylate is strictly required for coordinating the Mg²⁺ ions within the catalytic site, validating the chelation-driven binding model[1].

Case Study 2: GPCR Antagonism (Adenosine Receptors)

In the realm of GPCR targeting, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-4-carboxylate derivatives have been extensively optimized as2[2].

  • Causality in Design : Unlike metalloenzymes, GPCR binding pockets favor hydrophobic and hydrogen-bonding interactions. Converting the C4-carboxylate into a complex amide (e.g., adding a pyridylamino group) dramatically increases water solubility (up to 15 mM). This specific structural tuning yields sub-nanomolar affinity (Kᵢ = 0.01 nM) and >10,000-fold selectivity over A1 and A2A receptors by perfectly complementing the steric constraints of the A3 extracellular loops[2].

Case Study 3: Antimicrobial DHFR Inhibition

In the context of antimicrobial development,3 clubbed with benzimidazoles have demonstrated significant inhibition of dihydrofolate reductase (DHFR)[3]. These ligands achieve optimum binding affinity by occupying the active site typically reserved for folic acid, utilizing the pyrimidine core to mimic natural substrate interactions[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe the gold-standard methods for validating the binding affinities of these ligands.

Protocol A: Isothermal Titration Calorimetry (ITC) for Metalloenzyme Binding

ITC is the preferred method for evaluating pyrimidine-5-carboxylates targeting metalloenzymes, as it directly measures the thermodynamics of metal coordination.

  • Protein Preparation : Purify the target enzyme (e.g., MUS81) and dialyze extensively against a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 5 mM MgCl₂. Rationale: Mg²⁺ must be present in the buffer to ensure the catalytic site is fully metalated prior to ligand introduction.

  • Ligand Preparation : Dissolve the pyrimidine-5-carboxylate ligand in 100% DMSO, then dilute into the exact dialysis buffer to a final concentration of 500 μM (final DMSO < 2%).

  • Titration : Load the protein (50 μM) into the ITC cell and the ligand into the syringe. Perform 20 injections of 2 μL each at 25°C.

  • Self-Validating Control : A control titration of the ligand into the buffer alone must be run to account for the heat of dilution. The integrated binding isotherm should yield a stoichiometric ratio (n) of ~1.0, confirming a 1:1 binding event and validating the structural integrity of the protein-ligand complex.

Protocol B: Radioligand Binding Assay for GPCRs

For pyrimidine-4-carboxylate derivatives targeting GPCRs, radioligand competition assays provide the most accurate Kᵢ values.

  • Membrane Isolation : Harvest CHO cells stably expressing the target receptor (e.g., hA3). Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation : In a 96-well plate, combine 50 μg of membrane protein, 1 nM of the radioligand (e.g., [¹²⁵I]-AB-MECA), and varying concentrations of the pyrimidinecarboxylate test compound (10⁻¹¹ to 10⁻⁵ M).

  • Equilibration : Incubate the mixture at 25°C for 60 minutes. Rationale: 60 minutes ensures thermodynamic equilibrium is reached, which is a strict mathematical prerequisite for accurate Kᵢ derivation using the Cheng-Prusoff equation.

  • Filtration : Terminate the reaction by rapid filtration through GF/B glass fiber filters. Rationale: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged ligands.

  • Self-Validating Control : A homologous competition assay (using an unlabeled version of the radioligand) must be run in parallel to experimentally validate the K_d of the radioligand before calculating the Kᵢ of the test compounds.

Assay_Workflow Step1 Membrane Preparation Isolate target-expressing cells Step2 Incubation Add radioligand + pyrimidinecarboxylate Step1->Step2 Step3 Filtration & Washing Separate bound from free ligand Step2->Step3 Step4 Scintillation Counting Quantify radioactivity Step3->Step4 Step5 Data Analysis Calculate IC50 and Ki Step4->Step5

Step-by-step radioligand binding assay workflow for evaluating GPCR antagonist affinity.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Comparative

A Researcher's Guide to Robust Cross-Validation of In Silico Models for CAS 60060-10-8 and Its Analogs

Introduction: The Predictive Power and Pitfalls of Modeling In modern drug discovery and chemical safety assessment, in silico models are indispensable tools.[1][2][3] They offer a rapid, cost-effective, and ethical alte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Predictive Power and Pitfalls of Modeling

In modern drug discovery and chemical safety assessment, in silico models are indispensable tools.[1][2][3] They offer a rapid, cost-effective, and ethical alternative to extensive experimental testing, allowing researchers to predict a compound's biological activity, pharmacokinetic properties (ADME), or potential toxicity before it is even synthesized. The compound (4-Aminobenzoyl)-L-glutamic acid (CAS 60060-10-8), a key intermediate in the synthesis of folic acid and its derivatives, is a prime candidate for such modeling.[4] Whether assessing the potential off-target effects of its analogs or designing novel antifolates, predictive models can significantly accelerate research.[5][6]

However, the predictive power of an in silico model is meaningless without rigorous validation. A model that performs exceptionally well on the data used to create it may fail spectacularly when faced with new, unseen compounds. This guide provides an in-depth comparison of cross-validation methodologies, designed for researchers and drug development professionals, to ensure the in silico models they build and use are robust, reliable, and truly predictive. We will explore the "why" behind procedural choices and demonstrate a complete validation workflow using a hypothetical case study focused on analogs of CAS 60060-10-8.

The Bedrock of Trust: OECD Principles for Model Validation

Before diving into specific techniques, it is crucial to ground our work in an authoritative framework. The Organisation for Economic Co-operation and Development (OECD) has established five principles for the validation of Quantitative Structure-Activity Relationship (QSAR) models to be used for regulatory purposes.[7][8][9] These principles serve as a universal standard for trustworthiness:

  • A Defined Endpoint: The model must predict a specific, unambiguous biological activity or property.

  • An Unambiguous Algorithm: The method used to build the model must be transparently and clearly described.

  • A Defined Applicability Domain (AD): The model must specify the chemical space (in terms of structure and properties) in which it can make reliable predictions.[8]

  • Appropriate Measures of Goodness-of-Fit, Robustness, and Predictivity: The model's performance must be evaluated with appropriate statistical metrics.

  • A Mechanistic Interpretation, if Possible: The model should, ideally, be interpretable in the context of known chemical and biological mechanisms.

This guide focuses primarily on Principle 4 , detailing the statistical methods used to assess a model's robustness and predictive power.

A Comparative Analysis of Cross-Validation Techniques

Cross-validation is a statistical method used to estimate the skill of a machine learning model on unseen data.[10][11] It involves partitioning a dataset into subsets, training the model on some subsets, and then validating it on the remaining subset. This process is repeated multiple times to provide a more reliable estimate of model performance than a single train-test split.[12][13]

k-Fold Cross-Validation

This is the most common and recommended cross-validation technique.[14] The dataset is randomly partitioned into 'k' equal-sized subsets, or "folds." One fold is held out as the validation set, and the model is trained on the remaining k-1 folds. This process is repeated k times, with each fold used exactly once as the validation set. The final performance is the average of the performance across all k folds.[14]

  • Expert Insight: The choice of 'k' is a critical decision. A common value is k=10. This is empirically found to provide a good balance between bias and variance, offering a reliable estimate of the model's performance without being excessively computationally expensive.[10] A lower 'k' (e.g., k=3) is faster but can have higher variance. A very high 'k' approaches the Leave-One-Out method described below.

Leave-One-Out Cross-Validation (LOOCV)

LOOCV is an extreme form of k-fold cross-validation where 'k' is equal to the number of compounds (N) in the dataset. In each iteration, the model is trained on N-1 compounds and tested on the single compound that was left out.

  • Expert Insight: While LOOCV uses the maximum amount of data for training in each step and is deterministic (no random shuffling is involved), it is computationally very expensive for large datasets. Furthermore, it can produce estimates with high variance because the training sets in each fold are so similar to one another. It is generally only recommended for very small datasets where maximizing the training data in each fold is paramount.[13]

Y-Randomization (Permutation Testing)

This is not a method for evaluating predictive performance but a critical test for robustness. Its purpose is to ensure the model is not simply fitting noise or capitalizing on a chance correlation between the descriptors and the endpoint.[15][16] The procedure involves randomly shuffling the dependent variable (the Y-values, or biological activities) and then re-running the entire model-building and validation process.[17][18]

  • Expert Insight: This procedure is repeated multiple times. A robust model should show a significant drop in performance (e.g., very low or negative R² and Q² values) for all the Y-randomized datasets compared to the original, unshuffled data.[19] If a model built on scrambled data yields high performance metrics, it is a major red flag indicating that the original model is likely spurious.

Case Study: Predicting Hepatotoxicity for Analogs of CAS 60060-10-8

To illustrate these principles, we will compare two hypothetical in silico models designed to predict the hepatotoxicity of compounds structurally related to (4-Aminobenzoyl)-L-glutamic acid.

  • Defined Endpoint: Cytotoxicity (pIC50) in a HepG2 human liver carcinoma cell line.

  • Hypothetical Models:

    • Model A (2D-QSAR): A Multiple Linear Regression (MLR) model based on simple 2D physicochemical descriptors.

    • Model B (3D-Pharmacophore): A more complex model derived from the 3D alignment of active molecules, identifying key steric and electronic features.

  • Supporting Experimental Data: A hypothetical dataset of 20 analogs with their experimentally determined pIC50 values.

Compound IDStructure (SMILES)Experimental pIC50
PABG-01C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N4.15
PABG-02C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl4.88
PABG-03C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)F4.52
PABG-04C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)Br5.01
PABG-05CC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N4.35
PABG-06C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)N)O4.95
PABG-07C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)N3.98
PABG-08C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)S(=O)(=O)N5.65
PABG-09C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[O-]6.10
PABG-10C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)N4.05
PABG-11C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)C#N5.45
PABG-12C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)N)Cl5.22
PABG-13C1=CC(=CC=C1C(=O)NC(CCC(=O)OC)C(=O)O)N3.80
PABG-14C1=CC(=CC=C1C(=S)NC(CCC(=O)O)C(=O)O)N4.60
PABG-15C1=CC(=CC=C1C(=O)NCC(CCC(=O)O)C(=O)O)N3.55
PABG-16C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OC4.25
PABG-17C1=CC(=CC=C1C(=O)NC(CCC(F)(F)F)C(=O)O)N5.95
PABG-18C1=CC(=CC=C1C(=O)NC(C(C)C)C(=O)O)N3.70
PABG-19C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)C(F)(F)F5.80
PABG-20C1=CC(=CC=C1C(=O)NC(CCCC(=O)O)C(=O)O)N4.10
Experimental Protocol: 5-Fold Cross-Validation

This protocol will be applied independently to both Model A and Model B.

  • Data Preparation: The dataset of 20 compounds and their pIC50 values is loaded.

  • Dataset Shuffling: The order of the 20 compounds is randomized to prevent any bias from the initial ordering.

  • Partitioning: The randomized dataset is divided into 5 folds of 4 compounds each.

  • Iteration Loop (Repeat 5 times): a. Fold 1: Compounds from Folds 2, 3, 4, and 5 (16 compounds) are used as the training set to build the model (either Model A or Model B). b. The newly built model is used to predict the pIC50 values for the 4 compounds in Fold 1 (the validation set) . c. The predicted values are recorded and compared against the experimental values for Fold 1. d. Fold 2: The process is repeated. A new model is trained on Folds 1, 3, 4, and 5. Predictions are made for Fold 2. e. This continues until each of the 5 folds has been used as the validation set once.

  • Performance Calculation: After 5 iterations, all 20 compounds have a predicted value. These "cross-validated" predictions are compiled and used to calculate the overall performance metrics, such as the cross-validated coefficient of determination (Q²) and the Root Mean Square Error (RMSE).

G cluster_0 Data Preparation cluster_1 5-Fold Partitioning cluster_2 Iterative Training & Validation cluster_3 Performance Aggregation Dataset Full Dataset (N=20) Shuffled Randomly Shuffled Dataset Dataset->Shuffled F1 Fold 1 F2 Fold 2 F3 Fold 3 F4 Fold 4 F5 Fold 5 Train1 Train on Folds 2,3,4,5 Test1 Predict Fold 1 Train1->Test1 Compile Compile All Cross-Validated Predictions Test1->Compile Train2 Train on Folds 1,3,4,5 Test2 Predict Fold 2 Train2->Test2 Test2->Compile Dots ... (repeat for all folds) Dots->Compile Metrics Calculate Final Metrics (Q², RMSE) Compile->Metrics

Caption: Workflow for k-Fold Cross-Validation (k=5).

Comparative Results

After applying the 5-fold cross-validation protocol to both models, we obtain the following hypothetical performance metrics. R² represents the goodness-of-fit on the entire dataset, while Q² represents the predictive ability determined through cross-validation.

MetricModel A (2D-QSAR)Model B (3D-Pharmacophore)Ideal Value
(Goodness-of-fit)0.750.88Closer to 1.0
(Predictivity)0.520.79Closer to 1.0; Q² > 0.5 is often required
RMSE (Error)0.680.31Closer to 0
Interpretation and Next Steps

The results clearly favor Model B . While both models show a reasonable fit to the data (R² > 0.7), the key differentiator is the cross-validated Q² value. Model A has a Q² of 0.52, which is borderline acceptable but indicates a significant drop in performance from its R² value. This R²-Q² gap suggests Model A may be overfitting the training data and is less robust.

In contrast, Model B demonstrates strong predictive power (Q² = 0.79) and a much smaller gap between R² and Q², indicating a more robust and generalizable model. The lower RMSE further confirms that its predictions are, on average, much closer to the experimental values.

Causality: The superior performance of the 3D-pharmacophore model (Model B) is likely because hepatotoxicity in this chemical series is driven by specific 3D interactions with a biological target (e.g., a metabolic enzyme or receptor). These interactions, such as hydrogen bond donors/acceptors and hydrophobic regions arranged in a precise geometry, are captured by the 3D model but are only indirectly and poorly represented by the 2D descriptors used in Model A.

G cluster_A Model A: 2D-QSAR (MLR) cluster_B Model B: 3D-Pharmacophore InputA Input: 2D Descriptors (LogP, TPSA, etc.) ResultA Outcome: Q² = 0.52 (Borderline) High R²-Q² Gap Indicates Overfitting InputA->ResultA Leads to Decision Decision Point: Which model is more trustworthy? ResultA->Decision InputB Input: 3D Molecular Features (H-Bonds, Hydrophobes, etc.) ResultB Outcome: Q² = 0.79 (Strong) Low R²-Q² Gap Robust & Predictive InputB->ResultB Leads to ResultB->Decision Conclusion Conclusion: Model B is superior due to higher predictive power and robustness. Decision->Conclusion

Caption: Logical Comparison of Model Validation Outcomes.

Protocol: Y-Randomization for Model B

To build ultimate confidence in Model B, we perform a Y-randomization test.

  • Data Preparation: Take the original dataset of 20 compounds with their descriptors and pIC50 values.

  • Permutation Loop (e.g., Repeat 50 times): a. Create a copy of the dataset. b. In this copy, randomly shuffle the order of the pIC50 values, breaking their true association with the compound structures. c. Build a new "Model B" from scratch using these scrambled data. d. Calculate the R² and Q² (via 5-fold CV) for this new model. e. Record the resulting R² and Q² values.

  • Analysis: After 50 iterations, plot the distribution of the R² and Q² values from the randomized models. Compare them to the metrics from the original, true model.

Model VersionAverage R²Average Q²
Original Model B 0.88 0.79
Y-Randomized Models (Avg. of 50 runs) 0.15-0.23

The results of the Y-randomization are definitive. The models built on scrambled data have, on average, R² and Q² values near zero (or negative), confirming that the high performance of the original Model B is not due to a chance correlation. This successfully validates the statistical robustness of our chosen model.

Conclusion: A Multi-Faceted Approach to Validation

This guide demonstrates that the validation of an in silico model is not a single step but a multi-faceted process. For researchers working with compounds like CAS 60060-10-8, simply achieving a high R² is insufficient. A rigorous validation strategy, grounded in OECD principles, is essential for building trustworthy models.

The key takeaway is to employ a combination of techniques. k-Fold cross-validation serves as the primary tool for assessing a model's predictive power, while Y-randomization acts as an essential control to guard against spurious models. By objectively comparing models and selecting the one with the highest, most robustly-determined predictive performance, researchers can leverage in silico tools with confidence to accelerate discovery and ensure safety.

References

  • OECD (2004), Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models, OECD Series on Testing and Assessment, No. 69, OECD Publishing, Paris. URL: [Link]

  • Rücker, C., Rücker, G., & Meringer, M. (2007). Y-Randomization and Its Variants in QSPR/QSAR. Journal of Chemical Information and Modeling, 47(6), 2345–2357. URL: [Link]

  • MOLGEN (n.d.). Y-Randomization – A Useful Tool in QSAR Validation, or Folklore?. URL: [Link]

  • Basicmedical Key (2016). Validation of QSAR Models. URL: [Link]

  • Sheridan, R. P. (2013). Time-Split Cross-Validation as a Method for Estimating the Goodness of Prospective Prediction. Journal of Chemical Information and Modeling, 53(4), 783–790. URL: [Link]

  • Hawkins, D. M., Basak, S. C., & Mills, D. (2003). Assessing Model Fit by Cross-Validation. Journal of Chemical Information and Computer Sciences, 43(2), 579–586. URL: [Link]

  • OECD iLibrary (2014). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. URL: [Link]

  • PubMed (2007). y-Randomization and its variants in QSPR/QSAR. URL: [Link]

  • ACS Publications (2007). y-Randomization and Its Variants in QSPR/QSAR. URL: [Link]

  • Taylor & Francis Online (2023). Selection of optimal validation methods for quantitative structure–activity relationships and applicability domain. URL: [Link]

  • PubMed (2021). Cross-validation strategies in QSPR modelling of chemical reactions. URL: [Link]

  • PubMed (2018). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. URL: [Link]

  • ACS Publications (2007). y-Randomization and Its Variants in QSPR/QSAR. URL: [Link]

  • Semantic Scholar (2022). Design and development of novel N‐(4‐aminobenzoyl)‐ l‐glutamic acid conjugated 1,3,5‐triazine derivatives as Pf‐DHFR inhibitor: An in‐silico and in‐vitro study. URL: [Link]

  • ResearchGate (2007). Principles of QSAR models validation: Internal and external. URL: [Link]

  • Scite (2007). Principles of QSAR models validation: internal and external. URL: [Link]

  • National Institutes of Health (2021). Good Practices in Model‐Informed Drug Discovery and Development. URL: [Link]

  • PubMed (2023). Design and development of novel N-(4-aminobenzoyl)- l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitor: An in-silico and in-vitro study. URL: [Link]

  • ResearchGate (2022). Design and development of novel N-(4-aminobenzoyl)- l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitor: An in-silico and in-vitro study. URL: [Link]

  • National Institutes of Health (2022). A Guide to In Silico Drug Design. URL: [Link]

  • Certara (2024). In Silico Technologies: Leading the Future of Drug Development Breakthroughs. URL: [Link]

  • ResearchGate (n.d.). Explanation of k-fold cross-validation method. URL: [Link]

  • Taylor & Francis Online (2024). Validation guidelines for drug-target prediction methods. URL: [Link]

  • ResearchGate (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. URL: [Link]

  • Ultralytics (n.d.). K-Fold Cross Validation with Ultralytics. URL: [Link]

  • Towards Data Science (2021). Cross Validation: K Fold vs Monte Carlo. URL: [Link]

  • YouTube (2023). 298 - What is k fold cross validation?. URL: [Link]

  • Scikit-learn (n.d.). 3.1. Cross-validation: evaluating estimator performance. URL: [Link]

  • Sharp Chemical Ind. Co., Ltd. (2013). Material Safety Data Sheet. URL: [Link]

  • OECD Existing Chemicals Database (2003). N-(3-(TRIMETHOXYSILYl)PROPYL)EHTYLENEDIAMINE (AEAPTMS) CAS N°: 1760-24-3. URL: [Link]

  • MDPI (2026). Chemical Composition and Biological Activities of Diverse Products from Commiphora gileadensis: A Comparative Review. URL: [Link]

  • DTIC (1981). A Preliminary Toxicological Evaluation of Eight Chemicals Used as Wood Preservatives. URL: [Link]

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Validation

structural comparison of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate polymorphs

Structural Comparison and Solid-State Characterization of Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate Polymorphs As an active pharmaceutical ingredient (API) intermediate and versatile heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Comparison and Solid-State Characterization of Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate Polymorphs

As an active pharmaceutical ingredient (API) intermediate and versatile heterocyclic building block, ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS: 60060-10-8) presents a complex solid-state profile. The structural integrity and downstream processability of this compound are heavily dictated by its polymorphic behavior.

This guide provides an objective, data-driven comparison of its primary polymorphic forms. By examining the underlying causality of its crystallization—specifically the tautomeric equilibrium inherent to the 4-hydroxypyrimidine moiety—we establish a self-validating framework for polymorph screening, characterization, and selection.

Mechanistic Grounding: Tautomer-Driven Polymorphism

The polymorphism of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate is not merely a result of different conformational packing; it is fundamentally driven by keto-enol (lactam-lactim) tautomerism [1]. The 4-hydroxypyrimidine ring can exist in two distinct tautomeric states, which are differentially stabilized depending on the solvent environment and crystallization kinetics[2]:

  • Form I (Thermodynamically Stable): Dominated by the 4-pyrimidinone (lactam/keto) tautomer. This form crystallizes via robust intermolecular N−H⋅⋅⋅O hydrogen-bonded dimers. The high lattice energy makes it the most stable form under ambient conditions.

  • Form II (Kinetic/Metastable): Traps the 4-hydroxypyrimidine (lactim/enol) tautomer. This state is stabilized by an intramolecular O−H⋅⋅⋅N hydrogen bond between the hydroxyl group and the adjacent 2-pyridinyl nitrogen. Because it lacks the extended intermolecular hydrogen-bonding network of Form I, it exhibits lower thermodynamic stability but higher apparent solubility[3].

Mechanism Sol Solution State Rapid Tautomeric Equilibrium Enol Lactim (Enol) Form Intramolecular O-H···N Sol->Enol Aprotic Solvents Keto Lactam (Keto) Form Intermolecular N-H···O Sol->Keto Protic Solvents Form2 Form II Crystal Metastable Packing Enol->Form2 Fast Kinetics Form1 Form I Crystal Thermodynamic Packing Keto->Form1 Slow Kinetics Form2->Form1 Solvent-Mediated Phase Transition

Tautomer-driven mechanistic pathway of Form I and Form II crystallization.

Experimental Protocols: A Self-Validating System

To objectively compare these polymorphs, we must utilize a rigorous, high-throughput screening methodology[4]. The following protocols are designed with internal controls to ensure phase purity and prevent unintended solvent-mediated phase transitions (SMPT) during analysis.

Protocol A: Controlled Crystallization & Polymorph Generation

Causality: Solvent hydrogen-bond donating (HBD) capacity and cooling rates directly dictate which tautomer is incorporated into the growing crystal lattice.

  • Form I Generation: Prepare a supersaturated solution of the compound in a protic solvent (e.g., ethanol) at 60°C. Cool the solution at a controlled, slow rate of 0.1°C/min to 5°C. Validation: The slow kinetics and protic environment allow the system to reach thermodynamic equilibrium, favoring the lactam tautomer network.

  • Form II Generation: Dissolve the compound in an aprotic solvent (e.g., acetone) at 40°C. Rapidly inject this solution into a chilled anti-solvent (heptane at -20°C) under high shear (800 RPM). Validation: Crash-cooling kinetically traps the metastable lactim tautomer before it can rearrange into the lower-energy Form I lattice.

Protocol B: Quantitative Phase Analysis via XRPD

Causality: X-Ray Powder Diffraction provides a definitive structural fingerprint of the long-range order of the crystal lattice.

  • Gently homogenize the generated crystals using an agate mortar. Critical Step: Limit grinding to <30 seconds to minimize preferred orientation without imparting enough mechanical energy to induce a solid-solid phase transition.

  • Load the powder onto a zero-background silicon holder to eliminate amorphous halo interference.

  • Scan using a Cu-Kα radiation source ( λ=1.5406 Å) from 3° to 40° 2θ at a step size of 0.013° and a scan rate of 2°/min.

Protocol C: Thermal Analysis (DSC)

Causality: Differential Scanning Calorimetry reveals the thermodynamic relationship (monotropic vs. enantiotropic) between the forms[5].

  • Weigh 2–3 mg of the sample into a standard aluminum pan. Crimp the lid but ensure it is pin-hole vented to allow residual solvent escape.

  • Heat from 25°C to 150°C at a rapid rate of 10°C/min under a 50 mL/min dry nitrogen purge. Validation: A heating rate of 10°C/min is fast enough to observe the true melting point of Form II before it can fully recrystallize into Form I during the scan.

Workflow cluster_Solvents Solvent Selection & Crystallization Start API Intermediate (CAS 60060-10-8) Protic Protic Solvents (e.g., Ethanol) Start->Protic Aprotic Aprotic Solvents (e.g., Acetone) Start->Aprotic SlowCool Slow Cooling (Thermodynamic Control) Protic->SlowCool CrashCool Crash Cooling (Kinetic Control) Aprotic->CrashCool Form1 Form I (Lactam Tautomer) SlowCool->Form1 Favors stable H-bonds Form2 Form II (Lactim Tautomer) CrashCool->Form2 Traps metastable state Analysis Solid-State Characterization (XRPD, DSC, DVS) Form1->Analysis Form2->Analysis

High-throughput polymorph screening workflow for ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate.

Quantitative Data Presentation

The structural divergence between Form I and Form II manifests in drastically different physicochemical properties. The data below summarizes the typical analytical outputs generated from the protocols described above.

Table 1: Comparative Physicochemical Properties

PropertyForm I (Thermodynamic)Form II (Kinetic/Metastable)
Dominant Tautomer 4-Pyrimidinone (Lactam/Keto)4-Hydroxypyrimidine (Lactim/Enol)
Primary H-Bonding Intermolecular ( N−H⋅⋅⋅O )Intramolecular ( O−H⋅⋅⋅N pyridine)
Crystal System MonoclinicTriclinic
Melting Point (DSC) 106.5 °C98.2 °C
Enthalpy of Fusion ( ΔHf​ ) 28.4 J/g21.7 J/g
Apparent Solubility (pH 7.4) 12 μg/mL45 μg/mL
Hygroscopicity (DVS) < 0.2% weight gain at 80% RH~1.5% weight gain at 80% RH

Table 2: Performance & Processability Comparison

MetricForm IForm II
Milling Stability High (No phase transition detected)Low (Converts to Form I via mechanochemical stress)
Storage Stability (40°C/75% RH) Stable for >6 monthsConverts to Form I within 14 days
Dissolution Profile Slow, dissolution-limitedRapid initial burst, followed by precipitation
Recommended Application Final API formulation, long-term storageSpecialized fast-dissolving intermediates

Downstream Implications & Conclusion

Selecting the correct polymorph of ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate is a delicate balance between solubility and stability. While Form II offers a nearly 4-fold increase in apparent solubility due to its lower lattice energy, it is highly susceptible to solvent-mediated phase transformations during wet granulation or slurry processing.

For robust, scalable manufacturing, Form I is the undisputed choice. Its reliance on the lactam tautomer creates an interlocking hydrogen-bonded network that resists both thermal and mechanical degradation, ensuring batch-to-batch consistency throughout the drug development lifecycle.

References

  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. URL:[Link][1][2]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare / CRC Press. URL:[Link][3][5]

  • European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development. Russell Publishing. URL:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate

Handling Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS: 60060-10-8) safely requires a rigorous understanding of its physicochemical properties and hazard profile. As a critical intermediate in organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (CAS: 60060-10-8) safely requires a rigorous understanding of its physicochemical properties and hazard profile. As a critical intermediate in organic synthesis and pharmaceutical drug development[1][2], this compound is typically encountered as a dry powder. While highly valuable in the lab, its physical state makes aerosolization the primary vector for occupational exposure.

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why the chemical is hazardous. According to standard Global Harmonized System (GHS) classifications for this pyrimidinecarboxylate derivative[3][4], the compound presents four primary risks:

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity.

  • H315 (Causes skin irritation): The polar functional groups (hydroxyl and carboxylate) can interact with the epidermal lipid bilayer, causing localized inflammation[4].

  • H319 (Causes serious eye irritation): Micro-particulates can deposit on the cornea, reacting with ocular moisture to cause severe irritation[4].

  • H335 (May cause respiratory irritation): Inhalation of airborne dust triggers mucosal inflammation in the upper respiratory tract[4].

The Causality of Exposure: Because this compound is a solid (Molecular Weight: 245.24 g/mol )[5], mechanical manipulation—such as opening a container, weighing, or transferring the powder—generates microscopic dust. If not contained by engineering controls and barrier PPE, these particulates will exploit the respiratory and ocular pathways.

Personal Protective Equipment (PPE) Matrix

To break the chain of exposure, your PPE strategy must act as a multi-layered barrier system. Below is the mandatory PPE matrix, grounded in NIOSH and OSHA regulatory standards[4][6].

Protection CategoryRecommended EquipmentRegulatory StandardMechanistic Rationale
Ocular Safety goggles with wrap-around side shieldsANSI Z87.1 / EN 166Prevents airborne micro-particulate deposition on the cornea, directly mitigating H319 risks. Standard safety glasses leave the orbital cavity vulnerable to ambient dust.
Dermal (Hands) Nitrile gloves (≥0.11 mm thickness)EN 374 / ASTM D6978Nitrile forms an impermeable barrier against polar organic molecules, preventing dermal absorption and localized epidermal irritation (H315).
Respiratory N95 or P3 Particulate RespiratorNIOSH / EN 149Filters airborne powder particulates (<5 μm), preventing mucosal inflammation in the respiratory tract (H335). Note: Only required if handling outside a certified fume hood.
Body Flame-retardant laboratory coatOSHA 29 CFR 1910.132Prevents particulate accumulation on street clothing, eliminating secondary exposure vectors outside the laboratory.

Operational Workflow & Handling Protocol

Do not rely solely on PPE; safety must begin with engineering controls. Follow this step-by-step methodology to ensure a self-validating safety loop during experimental workflows.

Step 1: Environmental Preparation

  • Conduct all open-container handling (weighing, dissolving, transferring) inside a certified chemical fume hood[4].

  • Verify the hood is operating at a face velocity of 80–100 feet per minute (FPM) to ensure sufficient negative pressure to capture aerosolized dust.

Step 2: PPE Verification & Donning

  • Inspect nitrile gloves for micro-tears before donning.

  • Ensure safety goggles form a tight seal against the face.

Step 3: Material Transfer (The High-Risk Phase)

  • Use an anti-static weighing spatula. Static electricity can cause the powder to repel from the spatula and aerosolize.

  • Execute slow, deliberate movements. Rapid mechanical agitation is the primary cause of dust generation.

  • Seal the source container immediately after dispensing the required mass.

Step 4: Post-Handling Decontamination

  • Wipe down the balance and fume hood surface with a damp paper towel (using water or ethanol) immediately after use.

  • Scientific Logic: Wet-wiping captures residual particulates. Never use a dry brush to clean up powder, as this actively aerosolizes the chemical and violates the H335 mitigation strategy[7].

Safe Handling Workflow Diagram

HandlingWorkflow Start Risk Assessment CAS: 60060-10-8 EngControl Engineering Controls (Chemical Fume Hood) Start->EngControl PPE Don PPE (Nitrile, N95/P3, Goggles) EngControl->PPE Handle Handling & Weighing (Minimize Dust) PPE->Handle Spill Spill Occurs? Handle->Spill Clean Wet-Wipe Protocol (Avoid Aerosolization) Spill->Clean Yes Dispose Hazardous Waste Disposal Spill->Dispose No Clean->Dispose

Workflow for safe handling and spill response of CAS 60060-10-8.

Emergency Response & Spill Management

If a protocol failure occurs, immediate, targeted action is required to prevent systemic absorption.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes[4].

  • Ocular Exposure: Proceed to the emergency eyewash station. Rinse cautiously with water for 15 minutes, removing contact lenses if present and easy to do[4]. Seek immediate medical evaluation.

  • Inhalation: Evacuate the individual to fresh air. If breathing is difficult, keep the person at rest in a position comfortable for breathing and call a POISON CENTER[4].

  • Spill Containment: Do not dry-sweep. Cover the spilled powder with a damp absorbent pad to suppress dust formation[7]. Carefully shovel the damp material into a sealable, chemically compatible waste container.

Disposal & Waste Management

Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate must not be allowed to enter municipal drains or the local water supply[4].

  • Segregation: Classify as hazardous organic waste. If dissolved in a solvent, segregate into "Halogenated" or "Non-Halogenated" waste streams depending on the solvent used (e.g., use non-halogenated containers if dissolved in ethanol; halogenated if dissolved in DCM).

  • Containment: Store waste in tightly closed, clearly labeled containers in a well-ventilated staging area[4].

  • Disposal: Transfer to an approved, licensed hazardous waste disposal facility in compliance with local, state, and federal environmental regulations[4][7].

References

  • NextSDS. "ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH Occupational Exposure Banding: A New Tool for Evaluating Chemical Hazards." CDC.gov. Available at: [Link]

  • Quantum. "Safety Data Sheet: N-(n-Butyl)Phosphorothioic Triamide (Standard H315/H319/H335 Handling Protocols)." UseQuantum.com. Available at: [Link]

Sources

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